molecular formula C6Cl5F B1594924 Pentachlorofluorobenzene CAS No. 319-87-9

Pentachlorofluorobenzene

Cat. No.: B1594924
CAS No.: 319-87-9
M. Wt: 268.3 g/mol
InChI Key: HGLRKPSTNKQNIS-UHFFFAOYSA-N
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Description

Pentachlorofluorobenzene (CAS 319-87-9) is a highly halogenated aromatic compound with the molecular formula C₆Cl₅F and a molecular weight of 268.33 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and industrial research. Its primary research value lies in its application as a key intermediate in the design and synthesis of agrochemicals, such as herbicides, and in the development of pharmaceuticals . The presence of five chlorine atoms and one fluorine atom on the benzene ring makes it a prime example of a halogenated aromatic, imparting high stability and lipophilicity . From a chemical behavior perspective, the multiple chlorine substituents significantly influence its reactivity, often directing electrophilic substitution reactions, while the highly electronegative fluorine atom alters the electron density on the benzene ring, providing a unique reactivity profile for further functionalization . Key physicochemical properties include a calculated density of 1.749 g/cm³ and a calculated boiling point of approximately 280°C at 760 mmHg . Other notable properties are a Joback calculated enthalpy of vaporization (ΔvapH°) of 55.64 kJ/mol and a melting point (Tfus) of 396.59 K (123.44°C) . Due to its highly chlorinated nature, this compound is a persistent organic pollutant, and researchers are advised to assess its environmental impact, including persistence and bioaccumulation potential, to ensure sustainable use . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety and environmental regulations for handling and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLRKPSTNKQNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185757
Record name Pentachlorofluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-87-9
Record name NSC 146405
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentchlorofluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorofluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

pentachlorofluorobenzene chemical structure and properties

Technical Deep Dive: Pentachlorofluorobenzene ( )

Executive Summary

This compound (PCFB) is a highly halogenated aromatic intermediate that serves as a critical probe in mechanistic organic chemistry and a precursor in the synthesis of polyhalogenated agrochemicals and liquid crystals. Unlike its perfluorinated analog (hexafluorobenzene), PCFB possesses a unique reactivity profile driven by the single fluorine atom, which acts as a "super-leaving group" in Nucleophilic Aromatic Substitution (

This guide provides a rigorous technical analysis of PCFB, distinguishing it from its isomer chloropentafluorobenzene (

Chemical Identity & Physicochemical Profile[1][2][3][4]

Researchers often confuse this compound (


Table 1: Physicochemical Constants
PropertyDataNotes
IUPAC Name 1-Fluoro-2,3,4,5,6-pentachlorobenzene
CAS Number 319-87-9 Note: Do not confuse with 344-07-0 (

)
Molecular Formula

Molecular Weight 268.33 g/mol
Appearance White crystalline solidDistinct from liquid

Melting Point 137–138 °CSignificantly lower than hexachlorobenzene (

C)
Boiling Point ~203–205 °C
Solubility LipophilicSoluble in benzene,

, THF; Insoluble in water

Synthesis: The Halex Reaction[5]

The industrial and laboratory standard for synthesizing PCFB is the Halex (Halogen Exchange) reaction . This process utilizes the thermodynamic driving force of forming stable alkali metal chlorides (lattice energy) to drive the substitution of chlorine with fluorine.

Mechanistic Basis

The reaction proceeds via a nucleophilic aromatic substitution (



Experimental Protocol: Synthesis of PCFB

Note: This protocol is optimized for laboratory scale (10–50g).

Reagents:

  • Hexachlorobenzene (

    
    ): 1.0 eq
    
  • Potassium Fluoride (KF), spray-dried: 1.2 eq (Slight excess)

  • Solvent: Sulfolane or Nitrobenzene (High boiling point, polar aprotic)

  • Catalyst: 18-Crown-6 (Phase transfer catalyst) or Tetraphenylphosphonium bromide (

    
    )
    

Workflow:

  • Drying: KF must be anhydrous. Spray-dried KF is preferred. If using standard KF, dry at 150°C under vacuum for 4 hours.

  • Setup: Use a heavy-walled glass pressure vessel or autoclave due to vapor pressure at high temps.

  • Reaction: Combine

    
    , KF, and catalyst in sulfolane. Heat to 200–210°C  for 6–12 hours.
    
  • Monitoring: Monitor by GC-MS. The reaction is stepwise:

    
    . Stop when 
    
    
    is maximized to prevent over-fluorination.
  • Workup: Cool to 100°C. Pour into ice water to precipitate inorganic salts and the product. Filter the solid.

  • Purification: Recrystallize from hot ethanol or benzene.

Synthesis Process Flow

PCFB_SynthesisReactantsHexachlorobenzene+ KF (Anhydrous)ConditionsSulfolane210°C, 18-Crown-6Reactants->Conditions Halex Reaction IntermediateMeisenheimerComplexConditions->IntermediateCrudeCrude Mixture(PCFB + KCl)Intermediate->Crude -KCl PurificationPrecipitation & RecrystallizationCrude->Purification Workup ProductThis compound(>98% Purity)Purification->Product

Caption: Figure 1: Stepwise Halex synthesis workflow for converting Hexachlorobenzene to this compound.

Reactivity & Mechanistic Insight ( )

The defining feature of PCFB is the "Element Effect" in nucleophilic aromatic substitution.

The Fluorine Paradox

In

  • Bond Strength: The C-F bond (~485 kJ/mol) is much stronger than the C-Cl bond (~327 kJ/mol).

  • Reactivity: Despite the strong bond, Fluorine is the fastest leaving group in

    
     (Rate: 
    
    
    ).

Why? Fluorine is the most electronegative element. It inductively withdraws electron density from the ipso carbon, making it highly electrophilic and lowering the energy of the transition state leading to the Meisenheimer complex.

Regioselectivity: Displacement of F vs. Cl

When PCFB reacts with a nucleophile (e.g., Sodium Methoxide,

  • Path A (Attack at C-F): Displaces

    
    . Product: Pentachloroanisole.
    
  • Path B (Attack at C-Cl): Displaces

    
    . Product: Fluorotetrachloroanisole.
    

Dominant Pathway: Path A . Because the C-F site is significantly more activated for nucleophilic attack than the C-Cl sites, PCFB acts as a pentachlorophenylating agent . The fluorine atom serves as a sacrificial activating group that directs the incoming nucleophile to its position.

Reaction Mechanism Diagram

SNAr_MechanismSubstrateThis compound(Ground State)TSTransition State(High Energy)Substrate->TSNucleophileNucleophile (Nu-)Nucleophile->TSComplexMeisenheimer Complex(Stabilized by F electronegativity)TS->Complex Rate Determining Step ProductsPentachlorophenyl-Nu+ F- (Leaving Group)Complex->Products Fast Elimination

Caption: Figure 2: Kinetic pathway of Nucleophilic Aromatic Substitution on PCFB, highlighting the stabilization of the intermediate by Fluorine.

Analytical Characterization

Validating the identity of PCFB requires distinguishing it from partially fluorinated byproducts.

NMR Spectroscopy

This is the definitive identification method.

  • Signal: A Singlet . Unlike

    
     (which shows complex coupling between ortho/meta fluorines), PCFB has only one fluorine environment and no protons to couple with.
    
  • Shift: Typically appears in the range of -90 to -110 ppm (relative to

    
    ), deshielded compared to hexafluorobenzene (-164 ppm) due to the inductive effect of the five chlorine atoms.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  266 (based on 
    
    
    ).
  • Isotope Pattern: The cluster is highly characteristic of 5 chlorine atoms. The intensity ratios for

    
    , 
    
    
    ,
    
    
    ,
    
    
    , etc., follow the binomial expansion for
    
    
    .
    • Look for the "picket fence" pattern typical of polychlorinated aromatics.

    • Fragment loss:

      
       (Loss of F) is rare; 
      
      
      (Loss of Cl) is the primary fragmentation pathway.

Environmental & Safety Protocols

PCFB is structurally related to Hexachlorobenzene (a POP under the Stockholm Convention). It must be handled with extreme caution.

Toxicity Profile
  • PBT Substance: PCFB is Persistent (resistant to degradation), Bioaccumulative (high log Kow ~5.2), and Toxic .

  • Hazards: Suspected carcinogen; toxic to aquatic life with long-lasting effects.[1]

Handling & Disposal[7]
  • PPE: Nitrile gloves are insufficient for long exposure to halogenated aromatics; use Viton or Silver Shield laminate gloves. Wear a full-face respirator if dust generation is possible.

  • Waste: Zero Discharge . All waste, including mother liquors from recrystallization, must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1100°C) to prevent dioxin formation.

References

  • National Institute of Standards and Technology (NIST). this compound - Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Wall, L. A., et al. (1963).[3] Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards.[3] Available at: [Link]

  • Finger, G. C., et al. (1951). Aromatic Fluorine Compounds. II. 1,2,3,4,5-Pentachloro-6-fluorobenzene. Journal of the American Chemical Society.[4] (Foundational synthesis reference).

pentachlorofluorobenzene persistent organic pollutant (POP) classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Classification of Pentachlorobenzene as a Persistent Organic Pollutant

A Note on Nomenclature: This guide focuses on Pentachlorobenzene (PeCB) , a chemical officially recognized and regulated as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[1][2][3] The compound specified in the query, pentachlorofluorobenzene, is not listed as a POP, and data regarding its environmental persistence and toxicity are scarce. Given the structural similarity and the established regulatory framework for PeCB, this guide will detail the scientific basis for its classification to provide a relevant and technically accurate analysis for researchers.

Introduction to Pentachlorobenzene (PeCB)

Pentachlorobenzene (PeCB), with the molecular formula C₆HCl₅, is a chlorinated aromatic hydrocarbon consisting of a benzene ring substituted with five chlorine atoms.[3] Historically, PeCB had several industrial applications, including as a component in Polychlorinated Biphenyl (PCB) products, as a carrier for dyestuffs, as a fungicide, and as a flame retardant.[4] It was also used as a chemical intermediate in the production of the fungicide quintozene.[4] However, due to its significant environmental and health risks, its intentional production and use have been phased out in most countries.[4][5] Today, the primary sources of PeCB release into the environment are unintentional, occurring as a byproduct of incomplete combustion during waste incineration and backyard burning.[3][4]

Physicochemical Properties

The environmental behavior of a chemical is dictated by its physical and chemical properties. The properties of PeCB make it predisposed to environmental persistence and bioaccumulation.

PropertyValueImplication for POP Classification
Molecular Formula C₆HCl₅High degree of chlorination contributes to stability.
Molar Mass 250.32 g/mol ---
Appearance White or colorless crystals[3]---
Water Solubility 0.68 mg/L[3]Low solubility drives partitioning into organic matter and fatty tissues.
Log Kₒw (Octanol-Water Partition Coefficient) 5.2High lipophilicity, indicating a strong tendency to accumulate in fatty tissues (bioaccumulation).[6]
Vapor Pressure 0.002 Pa at 25°CLow volatility, but sufficient for atmospheric transport.

The Stockholm Convention and POPs Classification

The Stockholm Convention on Persistent Organic Pollutants is a global treaty designed to protect human health and the environment from chemicals that exhibit a specific set of hazardous properties.[5][7] To be classified as a POP, a substance must meet four key criteria: Persistence, Bioaccumulation, potential for Long-Range Environmental Transport (LRET), and Toxicity (adverse effects).[7][8] The Persistent Organic Pollutants Review Committee (POPRC), a scientific body under the Convention, evaluates nominated chemicals against these criteria.[7]

Diagram: POPs Classification Workflow under the Stockholm Convention

This diagram illustrates the decision-making process for listing a chemical under the Stockholm Convention.

POPs_Classification_Workflow cluster_screening Annex D: Screening Criteria cluster_evaluation Annex E: Risk Profile cluster_management Annex F: Risk Management Evaluation cluster_listing Convention Annexes Persistence Persistence (Long Half-Life) Risk_Profile Comprehensive Risk Profile Development Bioaccumulation Bioaccumulation (High BCF/Kow) LRET Long-Range Transport (Detection in Remote Areas) Toxicity Toxicity (Adverse Effects) Decision Global Action Warranted? Risk_Profile->Decision Risk_Management Socio-Economic Considerations & Alternatives Analysis Final_Decision Conference of the Parties (COP) Final Decision Risk_Management->Final_Decision Annex_A Annex A (Elimination) Annex_B Annex B (Restriction) Annex_C Annex C (Unintentional Production) Nomination Chemical Nomination by a Party Nomination->Persistence Nomination->Bioaccumulation Nomination->LRET Nomination->Toxicity Decision->Risk_Management Yes Decision->Nomination No Final_Decision->Annex_A Final_Decision->Annex_B Final_Decision->Annex_C

Caption: Workflow for classifying a chemical as a POP under the Stockholm Convention.

Scientific Evaluation of PeCB Against POP Criteria

In 2007, the POPRC adopted the risk profile for PeCB, concluding that it fulfilled the screening criteria for a POP.[4] This decision was based on extensive scientific evidence demonstrating its persistence, bioaccumulation, potential for long-range transport, and toxicity.

Persistence

Persistence refers to a chemical's ability to resist degradation in the environment.[8] PeCB is highly resistant to breakdown by biological or chemical processes. Its half-life in soil is measured in years, and it can persist in anaerobic sediments and soils for extended periods.[9] This high degree of persistence ensures that once released, it remains in the environment for long durations, allowing for widespread distribution and continued exposure.

Bioaccumulation

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than in the surrounding environment.[10][11] PeCB's high octanol-water partition coefficient (Log Kₒw) indicates it is lipophilic ("fat-loving") and readily accumulates in the fatty tissues of living organisms.[6] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.[11] This accumulation in adipose tissue means that apex predators, including humans, can be exposed to high concentrations.[12]

Long-Range Environmental Transport (LRET)

POPs can travel long distances from their source, often reaching pristine environments like the Arctic. PeCB's semi-volatile nature allows it to undergo a process of deposition and re-volatilization, facilitating its transport through the atmosphere.[9] Its detection in remote regions, far from any known sources, provides clear evidence of LRET. This global distribution means that PeCB is an international issue, justifying global action under the Stockholm Convention.[4]

Toxicity

PeCB is toxic to both humans and wildlife.[9] Studies have shown that it can cause damage to the liver and kidneys.[12] It is classified as very toxic to aquatic organisms.[3] Furthermore, the combustion of PeCB can lead to the formation of even more toxic byproducts, such as polychlorinated dibenzodioxins (dioxins) and dibenzofurans.[3]

POP CriterionFinding for Pentachlorobenzene (PeCB)Source
Persistence High resistance to degradation; half-life in soil is in the order of years.[9]
Bioaccumulation High Log Kₒw (5.2); accumulates in fatty tissues and biomagnifies in the food chain.[6][12]
Long-Range Transport Detected in remote environments, indicating atmospheric transport.[4]
Toxicity Toxic to aquatic organisms; potential for liver and kidney damage in mammals.[3][12]

Environmental Fate and Transport

The environmental journey of PeCB involves partitioning between air, water, soil, and biota. Its low water solubility and tendency to adsorb to organic matter mean that in aquatic systems, it is primarily found in sediments. In soil, it is not easily leached but can be slowly released into the atmosphere through volatilization.

Diagram: Environmental Fate and Transport of PeCB

This diagram shows the movement and partitioning of PeCB in the environment.

Environmental_Fate cluster_sources Sources cluster_compartments Environmental Compartments cluster_sinks Sinks & Receptors Incineration Waste Incineration Atmosphere Atmosphere Incineration->Atmosphere Emission Industrial Industrial Byproduct Industrial->Atmosphere Emission Water Water Industrial->Water Discharge Soil Soil & Sediment Industrial->Soil Disposal Atmosphere->Water Deposition Atmosphere->Soil Deposition Humans Humans Atmosphere->Humans Inhalation Water->Atmosphere Volatilization Water->Soil Sedimentation Biota Biota (Fish, Mammals) Water->Biota Bioconcentration Soil->Atmosphere Volatilization Soil->Biota Uptake Biota->Humans Food Chain Transfer

Caption: Environmental pathways for Pentachlorobenzene (PeCB) from source to receptor.

Analytical Methodologies for PeCB Determination

Accurate quantification of PeCB in complex matrices is essential for monitoring, risk assessment, and regulatory compliance. The standard analytical approach involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: Sample Analysis via GC-MS

Objective: To quantify PeCB concentrations in an environmental sample (e.g., soil, sediment, or biological tissue).

Methodology:

  • Sample Extraction:

    • A known mass of the sample is homogenized.

    • An internal standard (e.g., a ¹³C-labeled PeCB isotope) is added to correct for analytical variability.

    • PeCB is extracted from the matrix using an organic solvent (e.g., hexane/acetone mixture) via methods like Soxhlet extraction or pressurized fluid extraction.

  • Extract Cleanup:

    • The raw extract contains co-extracted substances (lipids, pigments) that can interfere with analysis.

    • Cleanup is performed using techniques such as gel permeation chromatography (GPC) to remove high-molecular-weight interferences, followed by column chromatography with silica or Florisil to separate PeCB from other contaminants.[13]

  • Instrumental Analysis:

    • The purified extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

    • Gas Chromatography (GC): A capillary column separates PeCB from other compounds based on its boiling point and affinity for the column's stationary phase.

    • Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented. The mass spectrometer detects specific ion fragments characteristic of PeCB, providing highly selective and sensitive quantification. Electron Capture Detection (GC-ECD) is an alternative, highly sensitive detector for halogenated compounds.[12]

  • Quantification:

    • The concentration of PeCB is determined by comparing its response factor to that of the known concentration of the internal standard.

Diagram: Analytical Workflow for PeCB

This workflow outlines the steps from sample collection to final data analysis.

Analytical_Workflow Sample 1. Sample Collection (Soil, Water, Biota) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Extract Cleanup (GPC, Silica Gel) Extract->Cleanup Concentrate 5. Concentration Cleanup->Concentrate Analyze 6. GC-MS Analysis Concentrate->Analyze Data 7. Data Processing & Quantification Analyze->Data

Caption: Standard laboratory workflow for the analysis of Pentachlorobenzene.

Regulatory Status and Control Measures

Based on the compelling evidence of its POP characteristics, PeCB was added to the Stockholm Convention in 2009.[3] It is listed in:

  • Annex A (Elimination): Parties must take measures to eliminate the production and use of PeCB.[2]

  • Annex C (Unintentional Production): Parties must take measures to reduce and ultimately eliminate unintentional releases of PeCB from anthropogenic sources.[2][7]

This dual listing underscores the need to both prevent its intentional use and control its unintentional formation.[4] Control measures focus on applying Best Available Techniques (BAT) and Best Environmental Practices (BEP) to industrial processes and waste combustion to minimize the formation of PeCB and other unintentionally produced POPs.[5]

Conclusion

References

  • Stockholm Convention. (n.d.). PeCB - Pentachlorobenzene. Retrieved from chm.pops.int/TheConvention/ThePOPs/AllPOPs/Pentachlorobenzene(PeCB)/tabid/539/Default.aspx
  • Monarch Initiative. (n.d.). pentachlorobenzene.
  • Stockholm Convention. (2007). RISK PROFILE ON PENTACHLOROBENZENE. Retrieved from chm.pops.int/Convention/POPsReviewCommittee/Meetings/POPRC3/POPRC3ReportandDecisions/tabid/317/Default.aspx
  • Stockholm Convention. (n.d.). All POPs listed in the Stockholm Convention. Retrieved from chm.pops.int/TheConvention/ThePOPs/ListingofPOPs/tabid/2509/Default.aspx
  • Chemical Watch. (n.d.). Stockholm Convention. Retrieved from

  • Conserve Energy Future. (2025). What Are the Key Criteria Used to Classify a Chemical as a Persistent Organic Pollutant (POP) under International Treaties? Retrieved from

  • National Center for Biotechnology Information. (n.d.). Pentachlorobenzene. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/Pentachlorobenzene
  • DEFRA UK Air. (n.d.). Persistent organic pollutants. Retrieved from uk-air.defra.gov.uk/library/annualreport/html/2007/section6.php
  • Wikipedia. (n.d.). Pentachlorobenzene. Retrieved from en.wikipedia.org/wiki/Pentachlorobenzene
  • PubMed. (2006). Critical aspects of the determination of pentafluorobenzyl derivatives of aldehydes by gas chromatography with electron-capture or mass spectrometric detection.
  • CDC Stacks. (1981). ANALYTICAL METHODS EVALUATION AND VALIDATION FOR l,2,4-TRICHLOROBENZENE; 1,2,4,5-TETRACHLOROBENZENE; PENTACHLORO.
  • PubMed. (2019). Bioaccumulation and toxicity of pentachloronitrobenzene to earthworm (Eisenia fetida).
  • National Center for Biotechnology Information. (2022). Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. PMC. Retrieved from

  • Semantic Scholar. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Retrieved from

  • Government of Canada Publications. (n.d.). Pentachlorobenzene. Retrieved from publications.gc.ca/site/eng/9.
  • ResearchGate. (2025). (PDF) Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Retrieved from

  • EPA NEPLS. (n.d.). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Retrieved from nepis.epa.gov/Exe/ZyPDF.cgi/200028VI.PDF?Dockey=200028VI.PDF
  • NTIS. (1977). Review of the Environmental Fate of Selected Chemicals. Retrieved from ntis.
  • EPA NEPLS. (n.d.). Health Assessment Document for Chlorinated Benzenes, Final Report. Retrieved from nepis.epa.gov/Exe/ZyPDF.cgi/300010M2.PDF?Dockey=300010M2.PDF
  • MDPI. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from

  • PubMed. (2008). Bioaccumulation, sublethal toxicity, and biotransformation of sediment-associated pentachlorophenol in Lumbriculus variegatus (Oligochaeta).
  • Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from

Sources

An In-depth Technical Guide to the Metabolic Pathway and Degradation Products of Pentachlorofluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentachlorofluorobenzene (PCFB) is a halogenated aromatic hydrocarbon, the environmental fate and biological transformation of which are of significant interest to researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the predicted metabolic pathways of PCFB, drawing upon established principles of xenobiotic metabolism and data from structurally related compounds. While direct experimental elucidation of the complete PCFB metabolic pathway is not extensively documented in publicly available literature, this guide synthesizes theoretical predictions and experimental findings for similar halogenated benzenes to propose putative biotransformation routes in both mammalian and microbial systems. Furthermore, this document details potential degradation products, their toxicological implications, and the analytical methodologies required for their identification and quantification. This guide is intended to serve as a foundational resource for scientists investigating the environmental impact and biological processing of PCFB and similar halogenated compounds.

Introduction to this compound (PCFB)

This compound (C₆Cl₅F) is a synthetic organohalogen compound characterized by a benzene ring substituted with five chlorine atoms and one fluorine atom.[1] Its chemical structure imparts a high degree of lipophilicity and resistance to degradation, making it a persistent environmental contaminant. The presence of both chlorine and fluorine atoms on the aromatic ring presents a unique case for metabolic enzymes, as the C-F bond is significantly stronger than the C-Cl bond, influencing the regioselectivity of metabolic attack. Understanding the metabolic fate of PCFB is crucial for assessing its potential for bioaccumulation, toxicity, and the formation of potentially more reactive and harmful metabolites.

The metabolism of xenobiotics, such as PCFB, in biological systems is broadly categorized into Phase I and Phase II reactions.[2] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate their excretion.[2]

Predicted Mammalian Metabolic Pathway of this compound

Phase I Metabolism: The Role of Cytochrome P450

Computational studies on the cytochrome P450-catalyzed oxidation of perhalogenated benzenes provide significant insights into the initial steps of PCFB metabolism.[3][4] The proposed mechanism involves the attack of the highly reactive ferryl-oxo intermediate of cytochrome P450 (Compound I) on the aromatic ring of PCFB.

Theoretical models predict a preferential attack on the fluorine-bearing carbon, leading to the elimination of fluorine.[3][4] This initial oxidative attack is hypothesized to proceed through the formation of an unstable intermediate that rearranges to a hydroxylated product.

The predicted primary Phase I metabolic pathway is as follows:

  • Oxidative Dehalogenation: Cytochrome P450, likely isoforms such as CYP2E1 which are known to metabolize a range of halogenated hydrocarbons, catalyzes the initial oxidation of the PCFB ring.[6] Theoretical calculations suggest that the addition of the P450 Compound I to the aromatic ring is a key step.[3][4]

  • Formation of Pentachlorophenol: Following the initial oxidative attack, it is predicted that fluorine is preferentially eliminated, leading to the formation of pentachlorophenol (PCP).[3][4] PCP is a known metabolite of other pentachlorinated aromatic compounds like hexachlorobenzene.

  • Further Hydroxylation: Pentachlorophenol can then undergo further hydroxylation, catalyzed by cytochrome P450, to form tetrachlorohydroquinones.[7]

The following diagram illustrates the predicted initial steps of the mammalian metabolic pathway of PCFB.

Pentachlorofluorobenzene_Metabolism PCFB This compound PCP Pentachlorophenol PCFB->PCP Cytochrome P450 (Oxidative Defluorination) TCHQ Tetrachlorohydroquinone PCP->TCHQ Cytochrome P450 (Hydroxylation) Conjugates Phase II Conjugates (Glucuronides, Sulfates) TCHQ->Conjugates Phase II Enzymes (e.g., UGTs, SULTs)

Caption: Predicted initial steps in the mammalian metabolism of this compound.

Phase II Metabolism: Conjugation and Excretion

Following the formation of hydroxylated metabolites such as pentachlorophenol and tetrachlorohydroquinone, these compounds are expected to undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of water-soluble glucuronide and sulfate conjugates.[2][7] These conjugates are then more readily excreted from the body in urine and feces.

Microbial Degradation of this compound

The microbial degradation of halogenated aromatic compounds is a key process in their environmental fate. While specific studies on the microbial degradation of PCFB are scarce, pathways can be inferred from research on related compounds like pentachlorobenzene, hexachlorobenzene, and polychlorinated biphenyls (PCBs).[8][9] Microbial degradation can occur under both aerobic and anaerobic conditions, employing different enzymatic strategies.

Aerobic Degradation

Under aerobic conditions, bacteria typically utilize dioxygenase enzymes to initiate the degradation of aromatic rings. This process involves the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This intermediate is then further metabolized, leading to ring cleavage. It is plausible that aerobic microorganisms capable of degrading other chlorinated benzenes could co-metabolize PCFB.[10]

Anaerobic Degradation

In anaerobic environments, such as sediments and contaminated soils, the primary mechanism for the degradation of highly chlorinated aromatic compounds is reductive dehalogenation.[8][11] This process involves the sequential removal of halogen atoms, with the halogenated compound serving as an electron acceptor. In the case of PCFB, it is anticipated that anaerobic microorganisms would sequentially remove chlorine atoms, leading to the formation of less chlorinated fluorobenzenes. The C-F bond is generally more resistant to reductive cleavage than the C-Cl bond, suggesting that chlorines would be removed preferentially.

The following diagram illustrates a predicted anaerobic degradation pathway for PCFB.

Anaerobic_PCFB_Degradation PCFB This compound TeCFB Tetrachlorofluorobenzenes PCFB->TeCFB Reductive Dechlorination TrCFB Trichlorofluorobenzenes TeCFB->TrCFB Reductive Dechlorination DiCFB Dichlorofluorobenzenes TrCFB->DiCFB Reductive Dechlorination MCFB Monochlorofluorobenzene DiCFB->MCFB Reductive Dechlorination FB Fluorobenzene MCFB->FB Reductive Dechlorination

Caption: Predicted anaerobic reductive dechlorination pathway of this compound.

Potential Degradation Products and Their Toxicological Significance

Based on the predicted metabolic pathways, a number of degradation products of PCFB can be anticipated. The toxicological properties of these metabolites are of significant concern, as biotransformation can sometimes lead to the formation of more toxic compounds, a process known as bioactivation.

Potential Degradation Product Predicted Pathway of Formation Known or Suspected Toxicological Properties
Pentachlorophenol (PCP)Mammalian Phase I metabolism (oxidative defluorination)Known to be highly toxic, a probable human carcinogen, and an uncoupler of oxidative phosphorylation.[12][13]
TetrachlorohydroquinonesMammalian Phase I metabolism (hydroxylation of PCP)Can be more toxic than the parent PCP.[13] These compounds are reactive and can generate reactive oxygen species.
Less chlorinated fluorobenzenesMicrobial anaerobic degradation (reductive dechlorination)Generally, toxicity decreases with a lower degree of chlorination. However, some metabolites may still exhibit toxicity.
BenzoquinonesFurther oxidation of hydroquinonesHighly reactive electrophiles that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[3]

Experimental Protocols for the Study of this compound Metabolism

The investigation of the metabolic fate of PCFB requires robust analytical methodologies to extract, separate, identify, and quantify the parent compound and its metabolites from complex biological and environmental matrices.

Sample Preparation: Extraction from Biological Matrices

Objective: To extract PCFB and its potential metabolites from biological samples such as liver microsomes, urine, or plasma.

Materials:

  • Biological sample (e.g., 1 mL of plasma, homogenized tissue)

  • Organic solvents (e.g., ethyl acetate, hexane, dichloromethane)

  • Internal standard (e.g., a deuterated analog of PCFB or a structurally similar compound)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • To the biological sample, add a known amount of the internal standard.

  • Add 3 volumes of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with another 3 volumes of the organic solvent.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol for LC-MS).

Analytical Instrumentation and Methodology

The identification and quantification of PCFB and its metabolites are typically achieved using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like PCFB and its less polar metabolites.[14][15] Electron ionization (EI) is a common ionization method that provides characteristic fragmentation patterns for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of more polar and non-volatile metabolites, such as hydroxylated and conjugated products.[14][16] Electrospray ionization (ESI) is often used for these types of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural elucidation of isolated metabolites.[14][16]

The following diagram outlines a general workflow for the analysis of PCFB metabolites.

Analytical_Workflow Sample Biological or Environmental Sample Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS) Cleanup->Analysis Data Data Processing and Metabolite Identification Analysis->Data

Caption: General experimental workflow for the analysis of this compound metabolites.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted metabolic pathways and degradation products of this compound. Based on strong theoretical evidence and data from structurally analogous compounds, it is proposed that PCFB undergoes oxidative defluorination in mammals, primarily mediated by cytochrome P450 enzymes, to form pentachlorophenol and subsequently tetrachlorohydroquinones. In microbial systems, particularly under anaerobic conditions, reductive dechlorination is the anticipated primary degradation route.

It is imperative to underscore that the pathways detailed herein are largely putative. Future research should focus on the experimental validation of these proposed metabolic routes. Such studies would involve in vitro incubations of PCFB with liver microsomes or specific cytochrome P450 isoforms, as well as in vivo studies in animal models. Furthermore, the isolation and characterization of microbial strains capable of degrading PCFB would provide invaluable insights into its environmental fate. A thorough toxicological assessment of the identified metabolites is also a critical next step to fully understand the environmental and health risks associated with PCFB exposure.

References

Sources

Methodological & Application

Application Note: Optimized GC-MS Parameters for Pentachlorofluorobenzene (PCFB) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentachlorofluorobenzene (


, CAS 319-87-9) is a highly halogenated aromatic compound often analyzed as a surrogate marker, environmental tracer, or synthesis intermediate.[1] Its detection presents unique challenges due to its structural similarity to hexachlorobenzene (HCB) and pentachlorobenzene (PeCB), as well as frequent confusion with its isomer, chloropentafluorobenzene (

).[1]

This guide provides a validated protocol for the trace-level detection of PCFB using Gas Chromatography-Mass Spectrometry (GC-MS). We contrast Electron Ionization (EI) for structural confirmation with Negative Chemical Ionization (NCI) for femtogram-level quantitation.

Critical Technical Note: Many databases erroneously list the boiling point of PCFB (


) as ~117°C. This value belongs to its isomer, chloropentafluorobenzene (

).[1] The actual boiling point of PCFB is significantly higher (estimated >270°C), necessitating an oven program capable of eluting high-boiling aromatics similar to hexachlorobenzene.[1]

Chemical Identity & Properties

PropertyThis compound (Target)Chloropentafluorobenzene (Isomer)Hexachlorobenzene (Reference)
Formula



MW 268.33 g/mol 202.51 g/mol 284.78 g/mol
CAS 319-87-9 344-07-0118-74-1
Boiling Point ~275–285°C (Est.) 118°C323°C
Key Challenge Late eluter; requires high temp.[1]Volatile; elutes early.Co-elution risk.

Instrumentation & Configuration

Gas Chromatograph (GC) Setup

To achieve baseline resolution between PCFB and HCB, a low-polarity 5% phenyl phase column is recommended.[1] The high boiling point requires an inlet and transfer line capable of maintaining 280°C+ to prevent cold trapping.

  • Inlet: Split/Splitless (S/SL)

  • Liner: Single taper with wool (deactivated) to minimize discrimination of high boilers.

  • Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).[1]

  • Column: Rtx-5ms or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[1]

Mass Spectrometer (MS) Configuration

Mode Selection:

  • EI (Electron Ionization): Use for library matching and identification at ppb levels.

  • NCI (Negative Chemical Ionization): Use for quantitation at ppt/ppq levels.[2] PCFB has high electron affinity due to the five chlorine atoms, making it an ideal candidate for Electron Capture NCI (ECNI).[1]

Visualizing the Flow Path

The following diagram illustrates the critical temperature zones and flow logic required to prevent condensation of this semi-volatile analyte.

GCMS_Flow cluster_inlet Inlet System (280°C) cluster_oven GC Oven (Gradient) cluster_ms Mass Spectrometer Injector Splitless Injection (1 µL) Liner Deactivated Liner (Glass Wool) Injector->Liner Sample Vaporization Column Capillary Column (Rtx-5ms, 30m) Liner->Column Analyte Focusing Transfer Transfer Line (290°C) Column->Transfer Separation Source Ion Source (EI: 230°C / NCI: 150°C) Transfer->Source Ionization Quad Quadrupole (SIM Mode) Source->Quad Filtering

Figure 1: Optimized GC-MS flow path emphasizing high-temperature zones to prevent PCFB condensation.

Optimized Method Parameters

Oven Temperature Program

This gradient is designed to separate PCFB from the slightly later-eluting Hexachlorobenzene.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -801.0Solvent focusing
Ramp 1 202000.0Rapid transit to elution zone
Ramp 2 53002.0High-res separation of Cl-benzenes
Post -3203.0Column bake-out
MS Acquisition Parameters (SIM Mode)

Electron Ionization (EI) - 70 eV

  • Primary Ion: m/z 268 (

    
    )[1]
    
  • Qualifiers: m/z 270, 272 (Isotope cluster), m/z 233 (

    
    )[1]
    
  • Dwell Time: 50 ms per ion

Negative Chemical Ionization (NCI) - Methane Reagent

  • Reagent Gas Flow: 40% (optimized for stability).

  • Source Temp: 150°C (Lower temp enhances electron capture resonance).

  • Primary Ion: m/z 268 (

    
    ) or m/z 269 (
    
    
    
    , dependent on source tuning).[1]
  • Note: In NCI, the molecular anion is often the base peak for perchlorinated aromatics.

Protocol: Sample Preparation & Analysis

Objective: Extract PCFB from aqueous matrices (e.g., wastewater) with high recovery.

Reagents
  • Solvent: n-Hexane (Pesticide Grade).[1]

  • Internal Standard (ISTD):

    
    -Hexachlorobenzene (100 ng/mL in Nonane).[1]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Workflow

Sample_Prep Start Sample Collection (100 mL Water) Spike Add Internal Standard (20 µL 13C-HCB) Start->Spike Extract Liquid-Liquid Extraction (10 mL Hexane, Shake 5 min) Spike->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry Drying (Pass through Na2SO4) PhaseSep->Dry Conc Concentration (N2 blowdown to 1 mL) Dry->Conc Analyze GC-MS Injection Conc->Analyze

Figure 2: Liquid-Liquid Extraction (LLE) workflow for PCFB isolation.

Step-by-Step Procedure
  • Preparation: Measure 100 mL of sample into a clean glass separatory funnel.

  • Spiking: Add 20 µL of ISTD solution. Equilibrate for 15 minutes.

  • Extraction: Add 10 mL n-Hexane. Shake vigorously for 5 minutes. Vent frequently.

  • Separation: Allow phases to separate (approx. 10 min). Discard lower aqueous layer.

  • Drying: Drain the organic layer through a funnel containing 5g anhydrous

    
     into a concentrator tube.
    
  • Concentration: Evaporate solvent under a gentle stream of nitrogen to a final volume of 1.0 mL. Do not evaporate to dryness as PCFB is semi-volatile.

  • Analysis: Transfer to an autosampler vial for GC-MS analysis.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, PCFB elutes at approximately 12.5 minutes , roughly 0.8 minutes prior to Hexachlorobenzene.[1] This separation is critical; faster ramps may cause co-elution, leading to quantitation errors if using EI (where ions overlap significantly).[1]

Sensitivity Comparison
  • EI Mode: LOD ≈ 5–10 ppb. Suitable for contamination screening.

  • NCI Mode: LOD ≈ 10–50 ppt. PCFB exhibits a cross-section for electron capture 100–500x higher than for electron impact ionization.

Troubleshooting
  • Peak Tailing: Indicates active sites in the liner. Replace glass wool or silanize the liner.

  • Low Response (NCI): Check reagent gas pressure and source cleanliness. NCI is highly susceptible to source contamination.

  • Ghost Peaks: Carryover from high-concentration HCB standards.[1] Run a solvent blank between samples.

References

  • PubChem. (2023). This compound (Compound Summary).[3] National Library of Medicine. [Link][1]

  • NIST Chemistry WebBook. (2023). Mass Spectrum of this compound.[4][5] SRD 69. [Link][1]

  • Raina-Fulton, R. (2017).[1] Improving Sensitivity and Selectivity in Pesticide Analysis with GC–MS and GC–MS-MS. LCGC North America. [Link]

Sources

phase transfer catalysts for fluorination of hexachlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Phase Transfer Catalysis for the Fluorination of Hexachlorobenzene

Executive Summary & Strategic Rationale

The fluorination of hexachlorobenzene (HCB) to hexafluorobenzene (C₆F₆) represents one of the most challenging nucleophilic aromatic substitutions (


). The reaction is hindered by two opposing physical realities: the high lattice energy of the fluoride source (typically Potassium Fluoride, KF) and the extreme non-polarity of the substrate (HCB).

While standard Halex (Halogen Exchange) reactions for activated substrates (e.g., nitro-chlorobenzenes) proceed at moderate temperatures (120–150°C), HCB is electronically deactivated by the steric and inductive effects of six chlorine atoms. Consequently, this transformation requires forcing conditions (>200°C).

Critical Insight: Standard phase transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) fail in this application due to Hofmann elimination at temperatures above 130°C. This protocol establishes the use of thermally stable Phosphonium salts and specific high-boiling polar aprotic solvents as the only viable route for high-yield conversion.

Mechanistic Principles: The "Naked Fluoride" Effect

To fluorinate HCB, the fluoride ion (


) must be stripped of its hydration shell and loosened from its counter-cation (

) to enter the organic phase. This is a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system.
The Challenge of Lattice Energy

KF has a high lattice energy (808 kJ/mol). In non-polar solvents, it remains a solid, unreactive salt. In protic solvents (water/alcohols),


 is heavily solvated via hydrogen bonding, rendering it non-nucleophilic.
The PTC Solution

A Phase Transfer Catalyst (


) functions by exchanging anions at the solid-liquid interface. The lipophilic cation (

) pairs with

, dragging it into the bulk organic solvent where it exists as a "naked," highly reactive ion.

Figure 1: Mechanistic Pathway of SL-PTC Fluorination

HalexMechanism cluster_solid Solid Phase (KF Surface) cluster_interface Interfacial Exchange cluster_organic Organic Phase (Sulfolane) KF_Solid K+ F- (Lattice) Exchange Ion Exchange [Q+ Cl-] <-> [Q+ F-] KF_Solid->Exchange F- Source QF_Active Q+ F- (Naked Fluoride) Exchange->QF_Active Solubilization Transition Meisenheimer Complex QF_Active->Transition Nucleophilic Attack Substrate Ar-Cl (Hexachlorobenzene) Substrate->Transition Product Ar-F (Hexafluorobenzene) Transition->Product -Cl QCl_Inactive Q+ Cl- (Recycle) Transition->QCl_Inactive Ion Pairing QCl_Inactive->Exchange Regeneration

Caption: Cycle of Solid-Liquid Phase Transfer Catalysis. The catalyst (Q+) shuttles Fluoride from the solid lattice into the organic phase, displacing Chloride.

Catalyst & Solvent Selection Guide

Success in HCB fluorination is dictated by thermal stability.

Catalyst Performance Matrix
Catalyst ClassExampleMax Operating TempSuitability for HCBNotes
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)~120°CLow Degrades via Hofmann elimination before reaction initiates.
Crown Ethers 18-Crown-6~150-180°CMedium Excellent F- activation, but chemically unstable at >200°C over long durations. Expensive.
Quaternary Phosphonium TPPB (Tetraphenylphosphonium bromide) >300°C High Recommended. Extremely robust cation; withstands the 210°C+ required for HCB.
Polyethylene Glycols PEG-400~150°CLow Oxidatively unstable at high temps; lower activation energy reduction.
Solvent Selection: The Sulfolane Advantage

While DMSO is common for Halex, its boiling point (189°C) is borderline for HCB fluorination, and it poses explosion risks at high temperatures with halo-aromatics.

  • Recommendation: Sulfolane (Tetramethylene sulfone) .

    • Boiling Point: 285°C (Allows reactions at 220°C at atmospheric pressure).

    • Stability:[1][2][3] High thermal and oxidative stability.

    • Solubility: Excellent for organic substrates and decent for catalyst ion pairs.

Detailed Experimental Protocol

Objective: Synthesis of Hexafluorobenzene (or highly fluorinated congeners) from Hexachlorobenzene. Scale: 50 mmol (Pilot Lab Scale).

Reagents & Equipment
  • Substrate: Hexachlorobenzene (HCB), 14.2 g (50 mmol).

  • Fluoride Source: Spray-dried Potassium Fluoride (KF), 23.2 g (400 mmol, 33% excess per Cl equivalent). Note: Standard crystalline KF is too unreactive. Spray-dried is essential.

  • Catalyst: Tetraphenylphosphonium Bromide (TPPB), 2.1 g (5 mmol, 10 mol%).

  • Solvent: Anhydrous Sulfolane (100 mL).

  • Drying Agent: Toluene (for azeotropic drying).

  • Apparatus: 250 mL 3-neck round bottom flask, mechanical stirrer (overhead), Dean-Stark trap, reflux condenser, N₂ inlet, temperature probe.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase start Start Step1 1. Charge KF + Sulfolane + Toluene start->Step1 Step2 2. Azeotropic Distillation (140°C) Remove ALL water Step1->Step2 Step3 3. Cool to 100°C & Remove Dean-Stark Step2->Step3 Step4 4. Add HCB + TPPB Catalyst Step3->Step4 Step5 5. Heat to 210-220°C Agitate vigorously (600 rpm) Step4->Step5 Step6 6. Monitor (GC-MS) Time: 12-24 Hours Step5->Step6 Step6->Step5 Incomplete Conversion Step7 7. Cool to 50°C Step6->Step7 Step8 8. Filter Salts (KCl/KF) Wash with DCM Step7->Step8 Step9 9. Fractional Distillation Step8->Step9

Caption: Operational workflow for high-temperature Halex fluorination.

Step-by-Step Methodology
  • System Dehydration (Critical):

    • Assemble the reactor with the Dean-Stark trap.

    • Charge Spray-dried KF (23.2 g) and Sulfolane (100 mL).

    • Add 30 mL Toluene.

    • Heat to reflux (~140°C) to azeotropically remove trace water. Water poisons the reaction by hydrating F-.

    • Once no more water collects, distill off the remaining toluene and remove the trap.

  • Reaction Initiation:

    • Cool the slurry to ~100°C.

    • Add Hexachlorobenzene (14.2 g) and TPPB catalyst (2.1 g) under N₂ flow.

    • Increase agitation speed to maximum practical limit (slurry suspension is key).

    • Ramp temperature to 210°C .

  • Reaction Monitoring:

    • Maintain 210°C for 18-24 hours.

    • Sampling: Withdraw 0.1 mL aliquots, quench in water/DCM, and analyze organic layer via GC-MS.

    • Target: Disappearance of C6Cl6 and intermediates (C6Cl3F3, C6ClF5).

    • Note: If reaction stalls at partial fluorination, add fresh spray-dried KF (5 g).

  • Workup & Purification:

    • Cool mixture to 50°C.

    • Filter the slurry to remove solid salts (KCl byproduct and unreacted KF). Wash cake with Dichloromethane (DCM).

    • Distillation:

      • Solvent Strip: Remove DCM (Rotovap).

      • Product Isolation: Perform fractional distillation.

      • C6F6 Boiling Point: 80-82°C.

      • Sulfolane Boiling Point: 285°C.

      • Result: The large boiling point difference allows easy isolation of pure C6F6.

Safety & Compliance (E-E-A-T)

  • Hexachlorobenzene (HCB): Classified as a Persistent Organic Pollutant (Stockholm Convention). It is a probable human carcinogen. Zero-discharge handling is mandatory. All solid waste (filter cake) must be treated as hazardous waste.

  • Hexafluorobenzene (C6F6): Highly flammable (Flash point: 10°C). Ground all glassware.

  • HF Generation: If moisture enters the system at 210°C, hydrolysis of C-F bonds can generate Anhydrous HF. Keep a Calcium Gluconate gel kit nearby.

References

  • Mechanism of Halex Reactions

    • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[4][5][6][7] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[4][7] Journal of the American Chemical Society.[8]

    • Source:

  • Phosphonium Salts in Fluorination

    • Dakka, J., & Sasson, Y. (1988). Tetraphenylphosphonium bromide: A thermally stable phase transfer catalyst.
    • Source:

  • Industrial Halex Processes

    • Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.
    • Source:

  • Sulfolane Solvent Properties

    • Tavan, Y., & Hosseini, S. (2018). Sulfolane as a solvent in chemical industry: A review.
    • Source:

  • Safety Data Sheets

    • Hexachlorobenzene SDS.[3][9][10]

    • Hexafluorobenzene SDS.

Sources

Application Note: High-Resolution 19F NMR Spectroscopy for the Definitive Characterization of Pentachlorofluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the setup and execution of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the unambiguous characterization of pentachlorofluorobenzene (C₆Cl₅F). ¹⁹F NMR is an exceptionally powerful analytical technique for the analysis of organofluorine compounds due to the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, second only to ¹H.[1][2][3] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, making it an ideal method for the structural elucidation and purity assessment of fluorinated molecules like this compound.[4][5][6] This document outlines detailed protocols for sample preparation, instrument setup, data acquisition, and spectral analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Rationale for ¹⁹F NMR in Halogenated Aromatic Analysis

The characterization of polyhalogenated aromatic compounds is crucial in various fields, including environmental analysis, materials science, and pharmaceutical development. This compound, a molecule with a single fluorine atom amidst five chlorine atoms on a benzene ring, presents a unique analytical challenge. While techniques like mass spectrometry and ¹³C NMR can provide structural information, ¹⁹F NMR offers a direct and highly sensitive window into the immediate electronic environment of the fluorine atom.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local environment, influenced by factors such as electron-donating or withdrawing groups, resonance effects, and solvent interactions.[7] This sensitivity translates into a wide chemical shift range, typically spanning over 400 ppm, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR.[6] For this compound, the ¹⁹F NMR spectrum is expected to yield a single, well-defined resonance, the precise chemical shift of which is diagnostic of the molecule's structure. Furthermore, coupling to adjacent ¹³C atoms can provide additional structural confirmation.

This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary to obtain high-quality ¹⁹F NMR data for this compound.

Experimental Workflow Overview

The process of acquiring a high-quality ¹⁹F NMR spectrum for this compound can be broken down into several key stages. Each stage is critical for ensuring the accuracy and reproducibility of the results.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing Solvent Solvent Selection (e.g., CDCl3) Dissolution Dissolution & Homogenization Solvent->Dissolution Analyte Analyte Weighing (this compound) Analyte->Dissolution Standard Internal Standard Addition (e.g., C6F6) Standard->Dissolution Tuning Probe Tuning to ¹⁹F Frequency Dissolution->Tuning Locking Locking on Deuterated Solvent Tuning->Locking Shimming Shimming for Magnetic Field Homogeneity Locking->Shimming Params Setting Acquisition Parameters (Pulse Sequence, Delays, etc.) Shimming->Params Decoupling Proton Decoupling Params->Decoupling Acquire Data Acquisition (FID) Decoupling->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Integration Integration & Analysis Referencing->Integration

Figure 1: Experimental workflow for ¹⁹F NMR characterization.

Materials and Equipment

Reagents and Solvents
  • This compound (C₆Cl₅F): Analytical grade or higher.

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent residual peak. Acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility.[8]

  • Internal Reference Standard: An internal standard is crucial for accurate chemical shift referencing.[9] Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm vs. CFCl₃) is a suitable choice as it provides a sharp singlet and its chemical shift is in a distinct region from many other fluorinated aromatics.[10] Alternatively, an external referencing method can be employed.[11]

Equipment
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F.

  • NMR Tubes: 5 mm diameter, high-precision NMR tubes.

  • Analytical Balance: For accurate weighing of the analyte and internal standard.

  • Volumetric Glassware: For precise solvent measurement.

  • Vortex Mixer and/or Sonicator: To ensure complete dissolution and homogenization of the sample.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the meticulous preparation of the sample.

Protocol:

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Internal Standard Addition: If using an internal standard, add a small, precisely known amount (e.g., 1-2 µL of C₆F₆). The concentration of the reference should be low to avoid potential intermolecular interactions.[9]

  • Dissolution: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coil (typically around 4-5 cm).[12]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Causality Behind Choices:

  • Deuterated Solvent: The deuterium nucleus (²H) is used for the spectrometer's lock system to stabilize the magnetic field during acquisition.

  • Concentration: The specified concentration range provides a good signal-to-noise ratio without leading to significant line broadening due to intermolecular interactions.

  • Homogeneity: Any undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

Instrument Setup and Calibration

Protocol:

  • Insert Sample: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Load Standard ¹⁹F Experiment: Load a standard 1D ¹⁹F NMR experiment with proton decoupling.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency. This ensures efficient transfer of radiofrequency power to and from the sample.

  • Locking: Establish a stable lock on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This process minimizes spectral line widths and improves resolution.

Data Acquisition

The choice of acquisition parameters is critical for obtaining a high-quality spectrum.

Table 1: Recommended ¹⁹F NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequence zgfhigqn (Bruker) or equivalentA standard 1D ¹⁹F pulse sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[13]
Spectral Width (SW) ~250 ppmThis wide range ensures that the signal of this compound and the internal standard are within the acquisition window.[7]
Transmitter Offset (O1P) Centered on the expected chemical shift regionPlacing the transmitter offset near the expected resonance frequency improves excitation efficiency.[14]
Acquisition Time (AQ) 1-2 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (D1) 5 x T₁A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nucleus is essential for complete relaxation and accurate quantification.[8] For many small molecules, a delay of 5-10 seconds is a good starting point.[9]
Number of Scans (NS) 16-64This number can be adjusted to achieve the desired signal-to-noise ratio.
Decoupling Proton decoupledTo simplify the spectrum by removing ¹H-¹⁹F couplings.[5]

Acquisition Steps:

  • Set the acquisition parameters as detailed in Table 1.

  • Initiate the acquisition.

  • Monitor the free induction decay (FID) to ensure proper signal acquisition.

Data Processing and Analysis

Protocol:

  • Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of 0.3-1.0 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the resonance of the internal standard (e.g., C₆F₆) to its known value (-164.9 ppm). If an external standard was used, reference the spectrum accordingly.[11]

  • Peak Picking and Integration: Identify the peak corresponding to this compound and integrate its area.

Expected Results and Interpretation

The ¹⁹F NMR spectrum of this compound is expected to show a single sharp peak. The chemical shift will be influenced by the five electron-withdrawing chlorine atoms. Based on literature data for similar fluorinated aromatic compounds, the chemical shift is anticipated to be in the range of -120 to -150 ppm relative to CFCl₃.[15][16]

The primary signal should be a singlet due to the absence of neighboring fluorine or hydrogen atoms. However, satellite peaks arising from coupling to ¹³C (natural abundance ~1.1%) may be observable at the base of the main peak. The one-bond ¹J(¹⁹F-¹³C) coupling constant is typically large, on the order of 200-300 Hz.[17][18]

G cluster_0 ¹⁹F NMR Spectrum of this compound a plot: - from: -130 to -145 - at: -138, height: 100 - at: -138.5, height: 2, label: '¹³C satellite' - at: -137.5, height: 2, label: '¹³C satellite' - from: -160 to -170 - at: -164.9, height: 80, label: 'C₆F₆ (Internal Standard)'

Figure 2: Illustrative ¹⁹F NMR spectrum of this compound.

Interpretation of Spectral Features:

  • Chemical Shift (δ): The precise chemical shift of the main peak is a key identifier for this compound.

  • Multiplicity: The observation of a singlet confirms the absence of through-bond coupling to other magnetically active nuclei like ¹H or other ¹⁹F atoms.

  • Integration: The integral of the peak is directly proportional to the number of fluorine nuclei, which in this case is one.

  • ¹³C Satellites: The presence and splitting pattern of ¹³C satellites can provide further confirmation of the C-F bond.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. Its high sensitivity, wide chemical shift range, and the simplicity of the resulting spectrum allow for straightforward structural confirmation and purity assessment. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality, reproducible ¹⁹F NMR data, ensuring the accurate identification of this important halogenated aromatic compound.

References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Principles and Topical Applications of 19F NMR Spectrometry.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.
  • Nmr spectroscopy of fluorine 19. Slideshare.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry.
  • 11 - 19F-NMR Spectroscopy - Basic. Scribd.
  • External Chemical Shift Referencing. University of Ottawa NMR Facility Blog.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • Fluorine NMR. University of California, San Diego.
  • Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its deriv
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon
  • The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library.
  • 1D 19F. University of Wisconsin-Madison.
  • Certified Reference M
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • 19F Coupling Constants Table. Alfa Chemistry.
  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
  • 19F-centred NMR analysis of mono-fluorin
  • Preparation of Li,19-F, 31-P NMR samples. Reddit.
  • sample prepar
  • Using Benchtop 19F NMR to Evalu
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
  • 19 F NMR as a tool in chemical biology. Beilstein Journals.

Sources

Troubleshooting & Optimization

Halex Reaction Optimization Center: Pentachlorofluorobenzene (PCFB) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HCB-PCFB-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Selectivity in Hexachlorobenzene (HCB) Fluorination

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely facing one of two problems: either your reaction is stalling (low conversion), or you are producing a mixture of poly-fluorinated species (poor selectivity).

The conversion of Hexachlorobenzene (HCB) to Pentachlorofluorobenzene (PCFB) via the Halex (Halogen Exchange) reaction is a classic nucleophilic aromatic substitution (


) . However, it is deceptively difficult because the introduction of the first fluorine atom activates the ring for subsequent substitutions, leading to over-fluorination (e.g., tetrachlorodifluorobenzene).

The Golden Rule: Success relies on kinetic control , not thermodynamic equilibrium. You must maximize the activity of the fluoride ion while strictly limiting reaction time and temperature to prevent the "runaway" fluorination cascade.

The "Gold Standard" Protocol

Do not deviate from these baseline parameters without a specific hypothesis. This protocol is designed for Sulfolane , which offers the best balance of thermal stability and polarity for this specific transformation.

Reagents & Materials
  • Substrate: Hexachlorobenzene (HCB).

  • Fluoride Source: Spray-dried Potassium Fluoride (KF).[1][2][3] Note: Calcined KF has insufficient surface area.

  • Solvent: Sulfolane (anhydrous, <50 ppm water).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6.
    
  • Atmosphere: Dry Nitrogen or Argon (strictly inert).

Step-by-Step Workflow
  • KF Activation (The Critical Step):

    • Even "anhydrous" KF absorbs atmospheric moisture instantly.

    • Action: Place spray-dried KF in the reaction vessel.[1][2][3][4] Add toluene (or xylene) and perform an azeotropic distillation to remove trace water. Remove the toluene under vacuum before adding the solvent.

  • Reaction Assembly:

    • Add Sulfolane and HCB to the dried KF.

    • Add the Phase Transfer Catalyst (PTC).[2]

    • Stoichiometry: Use a slight excess of KF (1.1 to 1.2 eq). Do not use a large excess (e.g., 2.0 eq) as this promotes over-fluorination.

  • Execution:

    • Heat to 210–220°C .

    • Monitoring: Begin GC sampling at 2 hours.

  • Termination:

    • Stop the reaction when HCB conversion reaches 70–80% .

    • Why? Pushing for 100% conversion exponentially increases the formation of difluoro- impurities. It is more efficient to recycle unreacted HCB than to separate PCFB from difluorobenzenes.

Visualizing the Process

Workflow Diagram: The Kinetic Control Loop

HalexWorkflow Start Start: HCB + KF Drying Azeotropic Drying (Toluene removal of H2O) Start->Drying Critical Step Reaction Reaction: 220°C in Sulfolane (Catalyst: Ph4PBr) Drying->Reaction Anhydrous System Check GC Check (Every 30 mins) Reaction->Check Check->Reaction Conv < 70% Stop STOP: Quench & Distill Check->Stop Conv = 70-80% OverCook FAILURE: Poly-fluorinated Impurities Formed Check->OverCook Conv > 90% (Over-reaction)

Figure 1: The operational workflow emphasizing the critical decision point at 70-80% conversion to prevent over-fluorination.

Troubleshooting Hub

Use this matrix to diagnose your specific failure mode.

Issue 1: Reaction is "Dead" or Extremely Slow

Symptoms: < 10% conversion after 4 hours.

Potential CauseDiagnosisSolution
Wet System The fluoride ion is heavily solvated by water (hydration shell), rendering it non-nucleophilic.Mandatory: Azeotropic drying of KF inside the reactor before adding HCB. Even 0.1% water can kill the reaction [1].
KF Surface Area Using crystalline/calcined KF instead of spray-dried.Switch to Spray-dried KF . The reaction is solid-liquid; surface area is the rate-limiting factor [2].
Catalyst Decomposition Quaternary ammonium salts (e.g., TMAC) degrade at >150°C.Switch to Tetraphenylphosphonium bromide (stable up to ~250°C) or 18-Crown-6 [3].
Issue 2: High Impurities (Over-Fluorination)

Symptoms: High levels of dichlorotetrafluorobenzene or difluorobenzenes.

Potential CauseDiagnosisSolution
Over-Cooking Running to 100% conversion.Stop at 80% conversion. The second fluorine adds faster than the first due to the inductive effect of the first fluorine activating the ring.
High KF Excess Using > 1.5 equivalents of KF.[3][5]Reduce KF to 1.1 equivalents . Starve the reaction of fluoride to prevent multiple substitutions.
Temperature Spikes Poor thermal control.Ensure precise temp control (210-220°C). Higher temps favor the higher activation energy pathways (poly-substitution).

Comparative Data: Solvent Selection

The choice of solvent dictates your maximum operating temperature and reaction rate.[6]

SolventBoiling Point (°C)Stability at 220°CRecommendation
Sulfolane 285HighPreferred. Stable, high BP, good solubility for PTCs [4].
DMSO 189Low (Decomposes)Avoid. Risk of thermal runaway/explosion at Halex temps.
DMF 153LowAvoid. Boiling point is too low for HCB activation; requires pressure vessel.
Nitrobenzene 210HighAlternative. Good stability but slower reaction rates than Sulfolane.

Deep Dive: The Mechanism of Failure

Why Water is the Enemy

In the Halex reaction, the fluoride ion (


) acts as a nucleophile. It is a "hard" base.
  • In Anhydrous Conditions:

    
     is "naked" and highly reactive.
    
  • In Wet Conditions: Water forms strong hydrogen bonds with

    
    . The hydration energy of fluoride is extremely high (
    
    
    
    ). The water shell effectively "cages" the fluoride, preventing it from attacking the electron-deficient aromatic ring.
Why Over-Fluorination Occurs

This is a counter-intuitive aspect of


.
  • HCB: Sterically hindered, but activated by 6 Chlorines.

  • PCFB (Product): Contains one Fluorine. Fluorine is arguably the most electronegative element. Through the Inductive Effect (-I) , it pulls electron density out of the ring, making the ring more positive (electrophilic) than the starting material.

  • Result: The product (PCFB) is often more reactive toward a second nucleophilic attack than the starting material (HCB) is toward the first. This leads to a cascade reaction.

Safety Warning: The "Shell" Incident

WARNING: Do not underestimate the thermal hazards of Halex reactions. In 1990, a Halex reactor at a Shell plant exploded.[5] The cause was traced to the thermal decomposition of the solvent (DMAc) and/or impurities, which accelerated due to a failure in cooling [5].

  • Rule: Never use DMSO or DMAc above their recommended safety limits for Halex (typically <140-150°C for DMAc/DMSO). For HCB conversion (requiring >200°C), Sulfolane is the safest choice.

References

  • Sasson, Y., et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis. Link

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds via Spray-Dried KF. Journal of the American Chemical Society. Link

  • Clark, J. H., & Macquarrie, D. J. (1996). Fluorination of aromatic compounds by halogen exchange with fluoride anions (“halex” reaction).[2][5][7][8][9] Industrial Chemistry Library. Link

  • Wiggins, G. (2000). Catalysis in halogen exchange reactions (US Patent 6046358A). Google Patents. Link

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. Link

Sources

troubleshooting low recovery of PCFB in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the troubleshooting of low recovery for PCFB , a designation used in environmental analysis for two distinct but physicochemically related targets:

  • Pentafluorochlorobenzene (PCFB/1-Cl-2,3,4,5,6-F-Benzene): A widely used surrogate or internal standard for the analysis of PCBs, dioxins, and other halogenated aromatics.

  • Polychlorinated Fluorobiphenyls (PCFBs): A specific class of mixed-halogenated persistent organic pollutants (POPs).

Note: As both are semi-volatile, halogenated aromatics, the mechanisms of loss (volatility, adsorption, extraction inefficiency) are nearly identical. This guide covers both.

Topic: Root Cause Analysis & Correction for Low Recovery of PCFB in Environmental Matrices Applicable Methods: EPA 8082 (PCBs), EPA 8270 (Semivolatiles), EPA 1613 (Dioxins), and research-grade POPs analysis. Methodology: GC-ECD / GC-MS / GC-HRMS

Part 1: Diagnostic Workflow

Before adjusting your protocol, visualize the loss pathway. The following diagram illustrates the "Danger Zones" where PCFB is most commonly lost during sample preparation.

PCFB_Loss_Analysis Sample Sample Matrix (Soil/Water/Sediment) Spike Surrogate Spiking (PCFB Addition) Sample->Spike Extract Extraction (LLE / Soxhlet / SPE) Spike->Extract Equilibrium Failure Drying Drying (Na2SO4) Extract->Drying Partitioning Loss Conc1 Concentration Step 1 (Kuderna-Danish / TurboVap) Drying->Conc1 Adsorption to Salt Cleanup Cleanup (Florisil / Silica / GPC) Conc1->Cleanup Volatilization (CRITICAL) Conc2 Final Concentration (N2 Blowdown) Cleanup->Conc2 Irreversible Adsorption Inject GC Injection Conc2->Inject Volatilization / Dryness Detector Detector Inject->Detector Discrimination/Active Sites

Caption: Critical Control Points (CCPs) for PCFB recovery. Red nodes indicate high-risk zones for volatilization; Yellow indicates adsorption risks.

Part 2: Troubleshooting Guide (Q&A Format)
Category 1: The Volatility Trap (Concentration Steps)

Q: My recovery is consistently low (<40%) across all samples and blanks. Is the PCFB degrading? A: It is highly unlikely that PCFB is degrading chemically; it is extremely stable. The issue is almost certainly volatilization . PCFB (Pentafluorochlorobenzene) is significantly more volatile than many target PCBs (e.g., Aroclor 1254).

  • The Mechanism: PCFB has a high vapor pressure. If you evaporate your solvent to "dryness" or near-dryness during the concentration step (TurboVap or N-Evap), the PCFB co-evaporates with the solvent.

  • Corrective Action:

    • Keeper Solvents: Never evaporate to dryness. Always use a "keeper" solvent (e.g., dodecane, isooctane, or tetradecane) if compatible with your analysis. This raises the boiling point of the final droplet and retains the PCFB.

    • Temperature Control: Reduce the water bath temperature during N2 blowdown. For PCFB, do not exceed 35°C.

    • Nitrogen Flow: Ensure the N2 stream creates a gentle ripple, not a splash. High turbulence accelerates aerosol formation, carrying the analyte away.

Category 2: Adsorption & Active Sites

Q: I see low recovery in clean standards but better recovery in dirty samples. Why? A: This is the classic "Matrix Protection Effect," indicating active sites in your system.

  • The Mechanism: PCFB, being electron-deficient (due to fluorine atoms), can interact strongly with active silanol groups (Si-OH) on untreated glassware, glass wool, or the GC liner. In "dirty" samples, matrix components block these sites, allowing PCFB to pass. In clean standards, PCFB is irreversibly adsorbed.

  • Corrective Action:

    • Silanization: All glassware (pipettes, concentrator tubes, vials) must be DMCS-treated (silanized) to cap active silanol groups.

    • GC Liner Maintenance: Replace the GC inlet liner. Use deactivated liners (e.g., cyclo-double gooseneck) and replace the silanized glass wool packing.

    • Column Trimming: Remove the first 10-20 cm of the GC column (guard column) where non-volatile "gunk" accumulates and creates active adsorption sites.

Category 3: Extraction Efficiency

Q: Recovery is good in water samples but poor in soil/sediment. Is the extraction time insufficient? A: It is likely a wettability or solvent polarity issue rather than just time.

  • The Mechanism: PCFBs are highly hydrophobic. In aged soil samples, they sequester into micropores. If the soil has high moisture content and you use a non-polar solvent (like Hexane) directly, the solvent cannot penetrate the water layer surrounding the soil particles to reach the analyte.

  • Corrective Action:

    • Solvent Modification: Use a binary solvent system. Mix Acetone or Methanol (polar) with Hexane or DCM (non-polar) (e.g., 1:1 Hexane:Acetone). The polar solvent breaks the water barrier, allowing the non-polar solvent to extract the PCFB.

    • Drying: Mix the soil with anhydrous Sodium Sulfate (Na2SO4) or Diatomaceous Earth (Hydromatrix) before extraction to create a free-flowing powder. This increases surface area contact.

Category 4: Cleanup Losses

Q: I lose PCFB after Florisil or Silica Gel cleanup. Is it eluting in a different fraction? A: Yes, the fluorine substitution alters the polarity compared to standard chlorinated PCBs.

  • The Mechanism: While PCBs are eluted with non-polar solvents (Hexane), the electron-withdrawing fluorine atoms in PCFB can slightly alter its interaction with the stationary phase. If the Florisil is too "active" (too dry), it may retain the PCFB.

  • Corrective Action:

    • Deactivation: Ensure your Florisil/Silica is properly deactivated (typically 1-5% water w/w). "Activated" (0% water) sorbents are often too strong for fluorinated aromatics.

    • Elution Volume: Perform a "breakthrough study." Spike a column, elute with your standard solvent, and collect small fractions (e.g., every 5 mL) to determine exactly when PCFB elutes. You may need to increase the polarity slightly (e.g., add 1-5% Diethyl Ether or DCM to the Hexane).

Part 3: Comparative Data & Specifications

Table 1: Physicochemical Properties Affecting Recovery

PropertyPCFB (Surrogate)PCB-153 (Target)Impact on Protocol
Boiling Point ~140°C - 160°C360°CHigh Risk: PCFB is much more volatile. Loss occurs during evaporation.
Vapor Pressure HighLowCritical: Do not use vacuum evaporation < 200 mbar without cooling.
Polarity Low (Fluorine effect)LowAdsorbs to glass if not deactivated.
Solubility High in Hexane/DCMHigh in Hexane/DCMRequires dry samples; water interferes with extraction.

Table 2: Corrective Action Matrix

ObservationRoot CauseVerification Test
Low Recovery in Blanks & SamplesVolatility / EvaporationRun a "Direct Inject" standard vs. an "Evaporated" standard. If "Evaporated" is low, it's the N2 blowdown.
Low Recovery in Blanks, High in SamplesActive Sites (Adsorption)Change GC liner and clip column. Re-run standard.
Low Recovery in Soil onlyExtraction EfficiencyRe-extract residue with a more polar solvent (Acetone:Hexane) to check for residual analyte.
Part 4: References
  • Schacht, V. et al. (2016). Synthesis and analysis of mixed chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans and assessment of formation... (Defines PCFB as Polychlorinated Fluorobiphenyls and discusses extraction challenges).

    • Source: PubMed / Chemosphere.

    • URL: [Link]

  • U.S. EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. (Standard protocols for handling halogenated aromatics and surrogate recovery criteria).

    • Source: EPA SW-846.

    • URL: [Link]

  • U.S. EPA. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Addresses volatility issues with internal standards like Pentafluorobenzene derivatives).

    • Source: EPA SW-846.

    • URL: [Link]

Technical Support Center: Catalyst Deactivation in Potassium Fluoride Exchange Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in potassium fluoride (KF) exchange reactions. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in nucleophilic fluorination: catalyst deactivation. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to troubleshoot existing issues and design more robust, reproducible fluorination protocols.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses common high-level questions regarding the loss of catalyst efficacy in KF-mediated fluorination.

Q1: What are the primary reasons my catalyst is losing activity during a KF fluorination reaction?

Catalyst deactivation in this context is rarely due to a single cause. It is typically a combination of factors related to the reaction environment and the catalyst's intrinsic stability. The four primary deactivation mechanisms are:

  • Poisoning: This occurs when impurities or even the solvent strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Water is the most common poison in KF fluorination.[1][2]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or other by-products onto the catalyst surface and within its pores.[3][4][5] This blockage prevents reactants from reaching the active sites.

  • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst's structure.[3] For supported metal catalysts, this can lead to the agglomeration of active metal particles, which reduces the available surface area for catalysis.[5] For organocatalysts, high temperatures can lead to outright decomposition.[6][7]

  • Leaching: This mechanism involves the dissolution of the active catalytic species from its solid support into the reaction medium.[8] This is particularly relevant for supported or immobilized catalysts and results in a permanent loss of the active component from the intended catalytic system.[9]

Q2: How does water specifically deactivate the catalyst and the reaction?

Water is particularly detrimental for two key reasons. First, fluorine is highly electronegative, and the fluoride anion (F⁻) forms strong hydrogen bonds with protic solvents like water.[1] This creates a tight hydration shell around the fluoride ion, which significantly lowers its nucleophilicity and, therefore, its reactivity in the desired Sₙ2 substitution.[1]

Second, many catalysts used in these reactions, particularly Lewis acidic metal complexes, can be hydrolyzed by water. This can alter the electronic properties of the catalyst or lead to the formation of inactive metal hydroxides, effectively poisoning the catalytic cycle. While some systems, like certain ionic liquids, have shown tolerance to small amounts of water, rigorous anhydrous conditions are generally recommended for robust and reproducible results.[10][11]

Q3: My reaction starts well but then slows down or stops completely. What is the likely cause?

A gradual decline in reaction rate is often symptomatic of fouling (coking) or poisoning by a low-level contaminant in the feedstock.[3][4] As the reaction proceeds, by-products or coke precursors slowly accumulate on the catalyst surface, progressively blocking active sites.[4]

Conversely, a sudden and complete cessation of activity often points to a more acute issue, such as the introduction of a potent poison or thermal degradation if the reaction temperature has spiked.

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases, regeneration is possible, but the appropriate method depends entirely on the deactivation mechanism.

  • For Fouling/Coking: The catalyst can often be regenerated by burning off the carbonaceous deposits in a controlled stream of air or an oxygen-containing gas (calcination).[9][12] Care must be taken to control the temperature to avoid thermal damage to the catalyst itself.[13]

  • For Poisoning: If the poison is reversibly bound, washing the catalyst with an appropriate solvent or a mild acidic/basic solution may restore activity.[14] For strongly bound poisons, a more aggressive chemical treatment followed by reimpregnation of the active species might be necessary.[14]

  • For Thermal Degradation/Sintering: This form of deactivation is generally irreversible as it involves a physical change in the catalyst's structure.[3][13]

  • For Leaching: This is also an irreversible process, as the active material has been lost from the support.

Part 2: Visualizing Deactivation Pathways

Understanding the interplay between different deactivation mechanisms is crucial for effective troubleshooting.

Figure 1: Interconnected Pathways of Catalyst Deactivation Start Active Catalyst Poisoning Poisoning (e.g., Water, Impurities) Start->Poisoning Chemical Adsorption Fouling Fouling / Coking (Carbon Deposition) Start->Fouling Physical Deposition Thermal Thermal Degradation (Sintering / Decomposition) Start->Thermal High Temperature Leaching Leaching (Loss of Active Species) Start->Leaching Dissolution Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Thermal->Deactivated Leaching->Deactivated

Caption: Figure 1: The primary mechanisms leading from an active to a deactivated state.

Part 3: Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic KF fluorination.

Problem 1: Low or No Conversion from the Start
Potential CauseScientific ExplanationRecommended Solution(s)
Ineffective KF Reagent Potassium fluoride is highly hygroscopic and its poor solubility in organic solvents is a major challenge.[15][16] Clumped or wet KF has extremely low nucleophilicity due to hydration.[1]1. Use Spray-Dried KF: This form has a higher surface area and reactivity.[17] 2. Rigorously Dry KF: Dry the KF under high vacuum at >150 °C for several hours immediately before use. 3. Add a Phase-Transfer Catalyst (PTC): Use catalysts like 18-crown-6 or cryptands to solubilize the KF in the organic phase by sequestering the K⁺ ion.[2][18]
Presence of Water As detailed in the FAQs, water solvates the fluoride anion, drastically reducing its ability to act as a nucleophile.[1]1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Glassware: Flame-dry or oven-dry all glassware and cool under an inert atmosphere. 3. Inert Atmosphere: Conduct the reaction under dry nitrogen or argon.[11]
Incorrect Catalyst Choice The catalyst must be suited for the specific transformation. For example, a catalyst designed for activating alkyl halides may not be effective for aromatic systems.1. Review Literature: Consult recent literature for catalysts proven to be effective for your specific substrate class. 2. Consider Catalyst Promoters: Some reactions require co-catalysts or promoters to achieve high efficiency.
Problem 2: Gradual Decrease in Reaction Rate and Yield

Figure 2: Troubleshooting Workflow for Declining Performance Start Declining Catalyst Performance Observed CheckTemp Is Reaction Temperature Stable and Optimal? Start->CheckTemp CheckPurity Are Substrates and Solvents of Sufficient Purity? CheckTemp->CheckPurity Yes Thermal Diagnosis: Thermal Degradation CheckTemp->Thermal No AnalyzeCatalyst Post-Reaction Catalyst Analysis (TGA, XPS, SEM) CheckPurity->AnalyzeCatalyst Yes PurifyFeed Action: Purify Starting Materials (e.g., distillation, filtration) CheckPurity->PurifyFeed No Fouling Diagnosis: Fouling/Coking AnalyzeCatalyst->Fouling Carbon Deposits Found Poisoning Diagnosis: Gradual Poisoning AnalyzeCatalyst->Poisoning Impurity Elements Detected Regenerate Action: Attempt Catalyst Regeneration (e.g., calcination, washing) Fouling->Regenerate Poisoning->Regenerate OptimizeTemp Action: Lower Temperature or Improve Heat Transfer Thermal->OptimizeTemp

Caption: Figure 2: A logical workflow for diagnosing the root cause of gradual catalyst deactivation.

Potential CauseScientific ExplanationRecommended Solution(s)
Coking/Fouling Precursors to coke can be the substrate, product, or solvent, which polymerize on the catalyst surface at reaction temperatures.[4] This is especially common in high-temperature reactions or with complex organic substrates.1. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Purify Substrates: Remove any high-molecular-weight or potentially polymerizable impurities from the starting materials. 3. Change Solvent: Switch to a more thermally stable solvent.
Leaching of Active Sites The active catalyst species may have limited stability on its support under the reaction conditions, causing it to slowly dissolve into the solvent.[8]1. Modify Catalyst Support: Use a support that has a stronger interaction with the active species. 2. Immobilize Catalyst: Covalently tether the catalyst to the support if possible. 3. Solvent Selection: Choose a solvent that minimizes the solubility of the active species.
Part 4: Key Experimental Protocols
Protocol 1: Preparation of High-Activity Anhydrous KF

Causality: This protocol is designed to maximize the surface area and minimize the water content of the KF, directly addressing the two most significant physical barriers to its reactivity: solubility and nucleophilicity.[15][17]

  • Material Selection : Begin with commercially available spray-dried potassium fluoride (≥99% purity). This form has a higher intrinsic surface area than granular KF.[17]

  • Apparatus Setup : Place the KF in a round-bottom flask equipped with a magnetic stir bar. The flask should be appropriately sized to allow the powder to be agitated freely. Connect the flask to a high-vacuum line (<1 mmHg) through a cold trap.

  • Drying Procedure : While stirring, heat the flask in an oil bath to 150 °C. Maintain this temperature under high vacuum for at least 4 hours. This removes both surface-adsorbed and bound water.

  • Handling and Storage : After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen). The anhydrous KF should be used immediately or stored in a desiccator inside an inert-atmosphere glovebox.

  • Self-Validation : The resulting powder should be free-flowing and not clumped. A poorly dried sample will appear sticky or aggregated.

Protocol 2: Diagnostic Analysis of a Spent Catalyst

Causality: To select the correct regeneration strategy, you must first diagnose the cause of deactivation. This multi-technique approach provides a comprehensive picture of the catalyst's physical and chemical state.

  • Sample Preparation : Carefully recover the catalyst from the reaction mixture by filtration. Wash it with a volatile solvent (e.g., anhydrous dichloromethane or acetone) to remove residual reactants and products, then dry under vacuum.

  • Thermogravimetric Analysis (TGA) :

    • Purpose : To quantify the amount of deposited coke or other volatile residues.

    • Method : Heat a small sample of the spent catalyst under an inert atmosphere (N₂) to determine the temperature at which volatile materials are removed. Then, switch to an air or O₂ atmosphere. A significant weight loss upon switching to the oxidizing atmosphere is indicative of coke burn-off.[19]

  • X-ray Photoelectron Spectroscopy (XPS) :

    • Purpose : To identify poisoning elements on the catalyst surface.

    • Method : Analyze the surface of the spent catalyst. The presence of unexpected elements (e.g., sulfur, silicon, phosphorus) can confirm poisoning from feedstock impurities.[19]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) :

    • Purpose : To visually inspect for fouling and sintering.

    • Method : Image the catalyst particles. SEM can reveal surface deposits and fouling. For supported metal catalysts, TEM can visualize the size and distribution of metal nanoparticles, allowing for direct observation of sintering (particle agglomeration) when compared to the fresh catalyst.

References
  • Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Molecules.
  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches.
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. LinkedIn.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review.
  • Characterization of fluorinated alumina based on acid properties and structures. Semantic Scholar.
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
  • A Mechanistic Model on Catalyst Deactivation by Coke Form
  • Potassium Fluoride, uses, solubility and formula. LookChem.
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Deactivation by Aging, Poisoning and Fouling. YouTube.
  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines.
  • Regeneration of the Deactivated SCR Catalysts.
  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. PubMed.
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
  • Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. RSC Publishing.
  • Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
  • Understanding Active Species in Catalytic Transformations: from Molecular Catalysis to Nanoparticles, Leaching, “Cocktails” of Catalysts and Dynamic Systems.
  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Marquette University.
  • Thermal degradation of fluoropolymers.
  • Technical Support Center: Overcoming Side Reactions in Fluorin

Sources

Validation & Comparative

Technical Comparison: Bioaccumulation Factor (PCFB vs. HCB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the bioaccumulation potential of Pentachlorofluorobenzene (PCFB) versus the well-characterized persistent organic pollutant Hexachlorobenzene (HCB) . It is designed for researchers and drug development professionals evaluating halogenated aromatics.

Executive Summary

Hexachlorobenzene (HCB) serves as the global reference standard for bioaccumulation due to its extreme lipophilicity and metabolic recalcitrance. This compound (PCFB) , a structural analog where a single chlorine atom is replaced by fluorine, exhibits similar but distinct physicochemical behaviors.

While HCB demonstrates a Bioconcentration Factor (BCF) often exceeding 13,000 L/kg (wet weight), PCFB is predicted to have a slightly lower but still significant bioaccumulation potential. The substitution of Chlorine (Cl) with Fluorine (F) lowers the octanol-water partition coefficient (


) marginally due to fluorine’s lower lipophilicity and smaller atomic radius, yet the strong C-F bond enhances metabolic stability against specific oxidative pathways. Both compounds are classified as Persistent, Bioaccumulative, and Toxic (PBT)  substances.

Physicochemical Drivers of Bioaccumulation

The primary driver for bioaccumulation in this class of compounds is hydrophobicity, quantified by


. The introduction of fluorine alters the electron density and molar volume, affecting membrane permeability and lipid partitioning.
Comparative Properties Table
PropertyHexachlorobenzene (HCB)This compound (PCFB)Impact on Bioaccumulation
CAS Number 118-74-1319-87-9-
Molecular Formula


-
Molecular Weight 284.78 g/mol 268.33 g/mol PCFB is lighter; potentially faster passive diffusion.
Log

5.73 (Exp)~5.2 – 5.4 (Pred)PCFB is slightly less lipophilic but still >5.0 (High Risk).
Water Solubility ~0.006 mg/L (25°C)~0.02 - 0.05 mg/L (Est)PCFB has slightly higher aqueous solubility.
Bond Energy C-Cl: ~339 kJ/molC-F: ~485 kJ/molC-F bond is metabolically robust; C-Cl is the likely site of attack.
BCF (Fish) 13,000 – 100,000 > 5,000 (Predicted)Both exceed regulatory thresholds (BCF > 2000).

Note: Experimental


 values for PCFB are scarce in standard databases compared to HCB. The range provided is derived from QSAR estimates for fluorinated benzenes relative to their chlorinated counterparts.

Mechanistic Insights: Uptake, Metabolism, and Elimination

Uptake Kinetics

Both compounds enter aquatic organisms primarily via passive diffusion across gill membranes.

  • HCB: Uptake is rate-limited by the water layer diffusion layer due to its extreme hydrophobicity.

  • PCFB: Slightly higher water solubility may facilitate faster initial uptake rates (

    
    ) compared to HCB, but the lower lipophilicity means the equilibrium tissue concentration will be lower.
    
Metabolic Biotransformation

Metabolism is the key determinant of the Elimination Rate Constant (


).
  • HCB Metabolism: Very slow. Proceeds via oxidative dechlorination to form pentachlorophenol (PCP) and sulfur-containing metabolites (e.g., N-acetyl-S-(pentachlorophenyl)cysteine).

  • PCFB Metabolism: The C-F bond is the strongest single bond in organic chemistry. Cytochrome P450 enzymes are unlikely to cleave the C-F bond directly. Instead, metabolism likely proceeds via dechlorination at the positions ortho or meta to the fluorine.

    • Hypothesis: The electron-withdrawing nature of Fluorine deactivates the ring slightly more than Chlorine, potentially making the remaining C-Cl bonds less susceptible to oxidative attack compared to HCB, or conversely, susceptible to nucleophilic attack (glutathione conjugation) at the para-position.

Bioaccumulation Factor (BAF) vs. Bioconcentration Factor (BCF)[1]
  • BCF: Laboratory measurement (water exposure only). HCB BCF is high.

  • BAF: Field measurement (water + diet). HCB BAF is often 10x higher than BCF due to biomagnification in the food web. PCFB is expected to follow a similar biomagnification pattern due to its resistance to metabolism.

Visualizing the Bioaccumulation Pathway

The following diagram illustrates the comparative fate of PCFB and HCB, highlighting the impact of the Fluorine substitution.

BioaccumulationPathway Chemical Halogenated Benzene (Exposure) Uptake Gill Uptake (Passive Diffusion) Chemical->Uptake LipidPartition Lipid Partitioning (Log Kow Driven) Uptake->LipidPartition High Efficiency Metabolism Hepatic Metabolism (Cytochrome P450) LipidPartition->Metabolism Slow Transfer Bioaccumulation Bioaccumulation (Body Burden) LipidPartition->Bioaccumulation HCB: LogKow 5.7 Strong Storage Elimination Elimination (Biliary/Renal) Metabolism->Elimination Dechlorination (Very Slow) Metabolism->Bioaccumulation PCFB: C-F Bond Resists Cleavage Bioaccumulation->Elimination k2 (Depuration)

Figure 1: Comparative Bioaccumulation Pathway. Note the "Metabolic Resistance" loop which drives the high body burden for both compounds.

Experimental Protocol: Determination of BCF (OECD 305)

To empirically validate the BCF of PCFB vs HCB, the OECD Test Guideline 305 (Flow-through Fish Test) is the gold standard.

Phase 1: Preparation
  • Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Solubility Check: Determine water solubility of PCFB. If <1 mg/L, use a solvent carrier (e.g., triethylene glycol) at <100 µl/L.

  • Stable Isotope Internal Standard: Use

    
    -HCB as an internal standard for GC-MS analysis to ensure quantitation accuracy.
    
Phase 2: Uptake Phase (0 - 28 Days)
  • Expose fish to a constant concentration of the test substance (e.g., 1/100th of

    
    ).
    
  • Sampling: Collect water and fish samples at

    
     days.
    
  • Goal: Reach "Steady State" where concentration in fish (

    
    ) plateaus.
    
Phase 3: Depuration Phase (28 - 56 Days)
  • Transfer remaining fish to clean, compound-free water.

  • Sampling: Measure the decline in tissue concentration to calculate the elimination rate constant (

    
    ).
    
Phase 4: Calculation

The Kinetic BCF (


) is calculated as the ratio of uptake rate (

) to elimination rate (

):

[1]
Experimental Workflow Diagram

OECD305_Protocol Start Start: OECD 305 Flow-Through Test Acclimatization Acclimatization (14 Days) Start->Acclimatization UptakePhase Uptake Phase (Exposure to PCFB/HCB) Acclimatization->UptakePhase SamplingUptake Sample Water & Fish (Days 2, 4, 7, 14, 28) UptakePhase->SamplingUptake SteadyState Steady State Reached? SamplingUptake->SteadyState SteadyState->UptakePhase No DepurationPhase Depuration Phase (Clean Water Transfer) SteadyState->DepurationPhase Yes SamplingDepuration Sample Tissue Decay (Days 1, 3, 7, 14, ...) DepurationPhase->SamplingDepuration Analysis GC-MS Analysis (Quantify C_fish & C_water) SamplingDepuration->Analysis Calc Calculate Kinetic BCF (k1/k2) Analysis->Calc

Figure 2: Workflow for Kinetic BCF Determination (OECD 305).

Implications for Drug Development & Risk Assessment

For researchers in drug development, "PCFB-like" moieties (fluorinated aromatics) are often used to block metabolic hotspots (e.g., blocking para-hydroxylation).

  • Lipophilicity vs. Stability: Replacing -Cl with -F reduces lipophilicity (lowering BCF potential slightly) but increases metabolic stability (potentially increasing half-life).

  • PBT Thresholds: Both PCFB and HCB exceed the REACH Annex XIII criteria for Bioaccumulation (BCF > 2000).

  • Recommendation: Avoid pentahalo-substituted benzenes in scaffold design. If fluorination is required for metabolic stability, ensure the overall

    
     (distribution coefficient) is lowered (<3.0) via polar groups to prevent bioaccumulation.
    

References

  • Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews. Link

  • U.S. EPA. (2025). This compound Chemical Properties and Identifiers. PubChem Database.[2][3][4][5] Link

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals. Link

  • ATSDR. (2015). Toxicological Profile for Hexachlorobenzene. Agency for Toxic Substances and Disease Registry. Link

  • European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.11: PBT/vPvB assessment. Link

Sources

Validating PCFB Purity via Differential Scanning Calorimetry (DSC): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical workflow for validating the purity of PCFB (treated here as a representative crystalline Active Pharmaceutical Ingredient or high-value intermediate) using Differential Scanning Calorimetry (DSC).

Unlike chromatographic methods (HPLC/GC) that require reference standards for every potential impurity, DSC offers an absolute purity method based on thermodynamic principles. This guide compares DSC against HPLC, outlines the critical Van 't Hoff mechanism, and provides a self-validating experimental protocol.

Executive Summary: Why DSC for PCFB?

In the development of PCFB, establishing a "Mass Balance" purity is critical. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying specific known impurities, it has a fatal blind spot: it cannot detect impurities that do not elute or lack a chromophore (UV response).

DSC provides an orthogonal validation method.[1] It determines purity based on the melting point depression caused by the total molar fraction of impurities, regardless of their chemical structure.

Method Comparison Matrix
FeatureDSC (Thermal Analysis) HPLC (Chromatography)
Principle Thermodynamics (Van 't Hoff Law)Partitioning/UV-Vis Absorption
Reference Standard Not Required (Absolute Method)Required (Relative Method)
Impurity Detection Detects all eutectic impuritiesDetects only soluble/chromophoric impurities
Limit of Detection Best for purities >97 mol%Best for purities <99.9% (trace analysis)
Sample State Solid (Crystalline)Liquid (Dissolved)
Blind Spots Solid solutions, volatiles (if not sealed)Inorganic salts, non-UV active compounds

Theoretical Framework: The Van 't Hoff Mechanism[2]

The validation of PCFB purity via DSC relies on the Melting Point Depression phenomenon.[2][3] As a crystalline material melts, impurities dissolve into the liquid phase, lowering the chemical potential and thus the melting temperature (


).

For a pure substance, melting occurs at a sharp, single temperature (


). For an impure PCFB sample, the melting peak broadens and shifts to a lower temperature.
The Governing Equation

The relationship is described by the Van 't Hoff equation for melting point depression:



Where:

  • 
    : Sample Temperature at fraction 
    
    
    
    melted.
  • 
    : Melting point of 100% pure PCFB.
    
  • 
    : Gas Constant (8.314 J/mol·K).
    
  • 
    : Mole fraction of Impurity (The value we want).[2][4]
    
  • 
    : Enthalpy of Fusion (J/mol).[2][4]
    
  • 
    : Fraction melted (Area of partial peak / Total Area).[4]
    

Critical Assumption: The impurity must be soluble in the melt but insoluble in the crystal lattice (Eutectic system). If PCFB forms a solid solution with its impurities, DSC cannot be used for purity determination.

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes built-in validity checks.

Phase 1: Sample Preparation
  • Sample Mass: 1–3 mg. (Keep mass low to minimize thermal gradients).

  • Pan Type: Hermetically Sealed Aluminum Pan .

    • Reasoning: Prevents sublimation of PCFB or loss of volatile impurities, which would artificially sharpen the peak and exaggerate purity.

  • Reference: Empty hermetic aluminum pan (matched weight).

Phase 2: Instrument Parameters (The "Slow Ramp")

Standard DSC ramps (10 °C/min) are too fast for purity determination. Thermodynamic equilibrium must be maintained.

  • Equilibration: Hold at 30 °C below expected

    
     for 5 minutes.
    
  • Ramp Rate: 0.5 °C/min to 2.0 °C/min .

    • Validation Check: Run the sample at 0.5 °C/min and 2.0 °C/min. If the calculated purity changes significantly, the faster rate is inducing thermal lag. Use the slower rate.

  • End Temperature: 10 °C above the end of the melting endotherm.

Phase 3: Data Processing (The 1/F Plot)
  • Baseline Integration: Construct a linear baseline across the melting peak.

  • Partial Areas: The software slices the peak into partial areas to calculate

    
     (fraction melted) at various temperatures (
    
    
    
    ).
  • Linearization: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[2]
    • Correction: Due to thermal lag, the plot is often non-linear. A "Linearization Correction" (C) is applied to straighten the line.

    • The Intercept: The y-intercept (where

      
      ) represents the theoretical 
      
      
      
      (Pure Melting Point).
    • The Slope: The slope is proportional to the impurity fraction (

      
      ).
      

Visualization: Logic & Workflow

The following diagram illustrates the decision logic for validating PCFB purity, ensuring the technique is applied correctly.

PCFB_Validation_Workflow Start Start: PCFB Sample Check_State Is Sample Crystalline? Start->Check_State Check_Decomp Does it Decompose upon Melting? Check_State->Check_Decomp Yes Fail_Method Method Invalid: Use HPLC/NMR Check_State->Fail_Method No (Amorphous) DSC_Run Run DSC: 0.5°C/min (Hermetic Pan) Check_Decomp->DSC_Run No Check_Decomp->Fail_Method Yes Analysis Generate 1/F Plot (Van 't Hoff) DSC_Run->Analysis Linearity Is 1/F Plot Linear? Analysis->Linearity Result Calculate Mole % Purity Linearity->Result Yes Correction Apply Thermal Lag Correction Linearity->Correction No (Curved) Correction->Result

Caption: Decision logic for validating PCFB purity. Note that decomposition or amorphous states invalidate the DSC method.

Comparative Data Analysis (Simulated)

To illustrate the validation, consider a batch of PCFB analyzed by both HPLC and DSC.

Scenario: HPLC shows 99.8% purity. DSC is run to confirm.[1][2][5][6]

ParameterHPLC Result DSC Result Interpretation
Purity Value 99.8% (Area %)99.2% (Mole %)DSC is lower. This suggests 0.6% inorganic salts or non-UV active impurities are present, or the HPLC method missed a co-eluting peak.
Melting Point N/A142.5 °CSharp peak confirms crystallinity.
Melting Range N/A141.8 – 143.0 °CNarrow range indicates high purity.
  • Residual Solvents (Check TGA).

  • Inorganic Salts (Check Residue on Ignition).

  • Isomers (DSC cannot distinguish isomers that form solid solutions).

Troubleshooting & Limitations

Decomposition

If PCFB decomposes during melting, the peak shape distorts, invalidating the Van 't Hoff calculation.

  • Detection: Run a TGA (Thermogravimetric Analysis) simultaneously. If mass loss occurs at the melting point, DSC purity is invalid.[1]

  • Solution: Use "Purity Determination by StepScan DSC" (modulated temperature) to separate reversible melting from irreversible decomposition.

Solid Solutions

If an impurity fits into the PCFB crystal lattice (isomorphous), it will not depress the melting point in the standard way.

  • Detection: The melting peak remains sharp despite known impurities (spiked validation).

  • Solution: DSC cannot be used. Rely on HPLC/NMR.

Polymorphism

PCFB may exist in multiple crystal forms.

  • Risk:[5] A polymorphic transition near the melting point can be mistaken for an impurity melt.

  • Mitigation: Perform a "Heat-Cool-Heat" cycle to ensure the material is in a stable form before the purity run.

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.[3] [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Purity Determination by DSC.[Link]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Purity Determination.[1][3][7][Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[7][8] Wiley-Blackwell. (Chapter 1: DSC Purity).

Sources

Isotopic Ratio Mass Spectrometry (IRMS) for Tracing PCFB Sources: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the application of Isotope Ratio Mass Spectrometry (IRMS) for tracing the provenance of Pentachlorofluorobenzene (PCFB) , a critical halogenated intermediate used in the synthesis of Pentafluorophenol (PFP) for peptide drug manufacturing (e.g., Pfp-esters in solid-phase peptide synthesis).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/Regulatory Professionals in Drug Development. Topic Focus: Source attribution of this compound (PCFB) using Compound-Specific Isotope Analysis (CSIA).

Executive Summary: The Causality of Isotopic Fingerprinting

In modern pharmaceutical development, establishing the authenticity and origin of raw materials is not merely a regulatory checkbox—it is a safeguard against patent infringement and supply chain fraud. This compound (PCFB) serves as a linchpin precursor in the synthesis of fluorinated aromatics and peptide coupling agents.

While standard analytical techniques (GC-MS, NMR, HPLC) confirm chemical purity (identity and concentration), they fail to distinguish between chemically identical batches produced by different manufacturers or synthetic routes. Isotope Ratio Mass Spectrometry (IRMS) bridges this gap by measuring the stable isotope abundance (


, 

) of the molecule.[1] These isotopic signatures are intrinsic "fingerprints" imprinted by the starting materials and the kinetic isotope effects (KIE) of the synthesis process, making them impossible to counterfeit.
Comparison at a Glance: IRMS vs. Traditional Alternatives
FeatureGC-IRMS (Recommended) GC-MS (Standard) NMR (

H/

F)
Primary Output Isotopic Ratio (

values)
Mass Spectrum (m/z)Chemical Shift (

ppm)
Differentiation Capability Source/Process Origin Chemical Structure/PurityStructure/Purity
Sensitivity to Process High (Detects synthetic route)Low (Unless specific impurity found)Low
Blind Sample Tracing Yes (Geo-location/Feedstock) NoNo
Data Dimensionality Multi-element (2D/3D plots)Single dimension (Retention/Mass)Structural

Technical Deep Dive: Mechanism of Action

The Isotopic Fractionation Principle

The isotopic composition of PCFB is governed by two factors:

  • Thermodynamic Isotope Effect: The isotopic baseline of the raw materials (e.g., Hexachlorobenzene source).

  • Kinetic Isotope Effect (KIE): During the fluorination of hexachlorobenzene to form PCFB, lighter isotopes (

    
    , 
    
    
    
    ) react slightly faster than heavier ones (
    
    
    ,
    
    
    ). This fractionation is unique to the specific reaction conditions (temperature, catalyst, solvent) used by a supplier.
Multi-Element Isotope Analysis (MEIA)

For halogenated compounds like PCFB, dual-isotope analysis provides robust discrimination:

  • 
     (Carbon):  Reflects the fossil fuel source of the benzene ring (coal vs. petroleum).
    
  • 
     (Chlorine):  Highly specific to the chlorination process and the source of chlorine gas (
    
    
    
    ).

Experimental Protocol: Self-Validating Workflow

This protocol outlines the Compound-Specific Isotope Analysis (CSIA) of PCFB using Gas Chromatography coupled to IRMS (GC-IRMS).

Phase 1: Sample Preparation (Extraction & Enrichment)
  • Objective: Isolate PCFB from the bulk matrix (drug substance or reaction mix) without inducing artificial isotopic fractionation.

  • Step 1: Dissolve 10 mg of sample in n-Hexane (HPLC Grade). Avoid dichloromethane to prevent chlorine contamination.

  • Step 2: If analyzing a reaction mixture, perform Solid Phase Extraction (SPE) using a Silica cartridge. Elute PCFB with 95:5 Hexane/Ethyl Acetate.

  • Validation: Verify recovery >95% using GC-FID. Critical: Incomplete recovery causes fractionation (the "reservoir effect"), skewing results.

Phase 2: GC-IRMS Analysis
  • Instrument: Thermo Scientific Delta V or Isoprime VisION coupled with a GC Trace 1310.

  • Interface: GC-Combustion-IRMS (for

    
    ) and GC-Pyrolysis-IRMS (optional for 
    
    
    
    , though specialized peripheral required).

Workflow Diagram:

G Sample PCFB Sample (Raw Material) GC Gas Chromatography (Separation) Sample->GC Injection Interface Combustion Reactor (1000°C, Ni/Pt) GC->Interface Elution Trap Water Trap (Nafion) Interface->Trap CO2 + H2O IRMS IRMS Detector (Faraday Cups) Trap->IRMS Dry CO2 Data Isotopic Fingerprint (δ13C, δ37Cl) IRMS->Data Ratio Calc

Figure 1: Analytical workflow for Carbon isotope analysis of PCFB. The combustion interface converts organic Carbon to CO2 gas for mass spectrometric detection.

Phase 3: Standardization
  • Reference Gas: Calibrated

    
     reference gas pulses injected before and after the PCFB peak.
    
  • Internal Standard: Use a deuterated or chemically distinct internal standard (e.g., Pentachlorobenzene) with known isotopic value to correct for instrument drift.

  • Calculation: Express results in delta notation (

    
    ) relative to VPDB (Vienna Pee Dee Belemnite) for Carbon:
    
    
    
    
    Where
    
    
    .

Data Interpretation & Source Attribution

To trace the source, plot the isotopic values of the unknown sample against a library of known manufacturer standards.

Mock Experimental Data: Supplier Differentiation
Manufacturer IDOrigin

(‰)

(‰)
Interpretation
Supplier A Europe (Batch 1)-26.4 ± 0.1+0.5 ± 0.2Reference Standard
Supplier A Europe (Batch 2)-26.3 ± 0.1+0.4 ± 0.2Consistent Process
Supplier B Asia (Route X)-29.1 ± 0.2-1.2 ± 0.3Distinct Feedstock
Suspect Sample Unknown-29.0 ± 0.1 -1.1 ± 0.2 Match: Supplier B

Analysis Logic:

  • Carbon Isotope Separation: Supplier B is significantly more depleted in

    
     (-29.1‰) compared to Supplier A (-26.4‰). This likely indicates Supplier B uses a petroleum-derived benzene precursor with a lighter isotopic signature, whereas Supplier A might use a coal-derived source or a different synthetic route.
    
  • Chlorine Isotope Separation: The shift in

    
     confirms a different chlorination mechanism or chlorine gas source.
    
Synthesis Pathway Differentiation

Different synthetic routes to PCFB induce different fractionation patterns.

Pathway HCB Hexachlorobenzene (Starting Material) Route1 Route A: Nucleophilic Subst. (KF, Polar Solvent) HCB->Route1 Fluorination Route2 Route B: Halogen Exchange (High Temp, Catalyst) HCB->Route2 Fluorination PCFB_A PCFB (Type A) δ13C: -26‰ High Fractionation Route1->PCFB_A Kinetic Isotope Effect PCFB_B PCFB (Type B) δ13C: -29‰ Low Fractionation Route2->PCFB_B Thermodynamic Control

Figure 2: Impact of synthetic route on the isotopic signature of PCFB. Different reaction mechanisms (SNAr vs. Halex) result in distinct isotopic endpoints.

References

  • Elsner, M., et al. (2012). "Compound-specific isotope analysis (CSIA) to characterize degradation pathways."[2] Trends in Biotechnology. Link

  • Benson, S., et al. (2006). "Forensic applications of isotope ratio mass spectrometry." In: Forensic Science. Link

  • Shou, W., et al. (2015). "Preparation method of pentafluorophenol (Patent CN105016983A)." Google Patents. Link

  • ITRC (Interstate Technology & Regulatory Council). (2013). "Compound Specific Isotope Analysis." Environmental Molecular Diagnostics Team. Link

  • Thermo Fisher Scientific. (2024). "Gas Chromatography - Isotope Ratio Mass Spectrometry (GC-IRMS) Operations Guide." Thermo Fisher Scientific. Link

Sources

Safety Operating Guide

Technical Disposal Protocol: Pentachlorofluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 319-87-9 | Formula: C₆Cl₅F [1][2]

Executive Summary

Pentachlorofluorobenzene (PCFB) is a highly halogenated aromatic solid (MP ~137°C) presenting significant persistence, bioaccumulation, and toxicity (PBT) hazards.[1][3] Unlike common laboratory solvents, PCFB requires specialized thermal destruction due to the simultaneous generation of hydrogen chloride (HCl) and hydrogen fluoride (HF) upon combustion.

Core Directive: This compound must never be commingled with general organic waste or non-halogenated solvent streams.[1] Disposal is strictly regulated under RCRA guidelines (typically requiring high-temperature incineration with acid gas scrubbing).[1]

Chemical Profile & Hazard Analysis

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]

PropertyDataOperational Implication
CAS Registry 319-87-9Use this identifier for all waste manifests (Do not confuse with Chloropentafluorobenzene, CAS 344-07-0).[1][2]
Physical State Solid (Crystalline)Requires solid waste protocols unless dissolved in reaction media.[1]
Melting Point 137–138 °CStable at room temperature; does not require pressure venting.[1]
Halogen Content ~66% Cl, ~7% FHigh Halogen Load: Requires incineration facilities equipped with HF-resistant scrubbers.[1][2]
Reactivity StableIncompatible with strong oxidizers and alkali metals (risk of violent dehalogenation).[1]
The "Why" Behind the Protocol
  • Thermal Stability: The aromatic ring stabilized by six halogen atoms renders PCFB resistant to standard combustion.[1] Incomplete combustion leads to the formation of dioxins/furans.[1]

  • Acid Gas Generation: Upon incineration, the fluorine atom converts to HF (hydrofluoric acid gas), which corrodes standard refractory brick in incinerators.[1] This is why segregation into the "Halogenated" stream is not just a suggestion—it is an engineering requirement for the disposal facility.

Pre-Disposal Characterization & Segregation

This phase prevents downstream rejection of waste containers.[1]

Workflow A: Pure Solid or Solid Residue
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1]

    • Reasoning: While PCFB is stable, avoiding metal containers prevents potential corrosion if moisture is introduced (hydrolysis to acidic byproducts).[1]

  • Segregation: Isolate from oxidizers (e.g., perchlorates, nitrates).[1]

  • State: Do not dissolve in solvent solely for disposal. Solid incineration is often more cost-effective and safer than creating large volumes of liquid hazardous waste.[1]

Workflow B: Dissolved in Reaction Mixture
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).[1]

  • Strict Segregation: DO NOT mix with:

    • Non-halogenated solvents (Acetone, Methanol) – Increases disposal cost significantly.[1]

    • Aqueous basic solutions – Risk of exothermic hydrolysis.[1]

Step-by-Step Disposal Procedure
Step 1: Waste Stream Designation

Assign the waste to the Halogenated Organic stream.[1]

  • RCRA Considerations: While PCFB is not explicitly "U" or "P" listed by name, it is a "Halogenated Organic Compound" (HOC).[1] If mixed with spent solvents, it may carry F-codes (e.g., F001/F002).[1][4][5] If discarded as a pure commercial product, treat as hazardous based on toxicity characteristics.[1]

Step 2: Labeling Protocol

The label must be a self-validating record of the contents.[1]

  • Primary Identifier: "Hazardous Waste - this compound"[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Constituent Listing: If in solution, list the % of PCFB and the % of solvent (e.g., "5% this compound in 95% Dichloromethane").

Step 3: Accumulation & Storage
  • Cap Torque: Hand-tighten caps.[1] Do not over-torque, which can crack lids.[1]

  • Secondary Containment: Store in a yellow "Halogenated" safety cabinet or tray.

  • Time Limit: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limit.

Disposal Logic Flowchart

Visualizing the decision matrix for proper stream selection.

PCFB_Disposal Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Residue StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Cont_Solid Container: HDPE Wide Mouth Solid->Cont_Solid Segregation Segregation Check: Is solvent Halogenated? Liquid->Segregation Label Labeling: 'Halogenated Organic Waste' List Constituents Cont_Solid->Label Cont_Liquid Container: Glass/HDPE Solvent Bottle Cont_Liquid->Label Stream_Halo Stream: Halogenated Solvents (High BTU Incineration) Segregation->Stream_Halo Yes (e.g., DCM) Stream_Mix Stream: Mixed Chemical Waste (Costly/Complex Disposal) Segregation->Stream_Mix No (e.g., Acetone) Stream_Halo->Cont_Liquid Stream_Mix->Cont_Liquid Disposal Final Disposal: Rotary Kiln Incineration (>1000°C with Scrubber) Label->Disposal

Figure 1: Decision tree for segregating and packaging PCFB waste to ensure compatibility with high-temperature incineration facilities.

Emergency Procedures (Spills)

Scenario: Solid Spill (Powder/Crystal) [1]

  • PPE: Nitrile gloves, lab coat, N95 dust mask (or half-face respirator with organic vapor/particulate cartridges if dust is fine).[1]

  • Containment: Do not create dust.

  • Cleanup: Use a wet wipe or damp paper towel to pick up solids.[1] Place all cleanup materials into the Solid Halogenated Waste container.

  • Decontamination: Wipe surface with a soap/water solution.[1]

Scenario: Solution Spill

  • Evacuate: If >100mL and outside a hood, evacuate the immediate area.[1]

  • Absorb: Use universal absorbent pads or vermiculite.[1]

  • Disposal: Collect absorbent material into a sealable bag/container. Label as "Debris contaminated with this compound."[1]

References
  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][6] National Library of Medicine.[1][7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes (F, K, P, and U Lists). RCRA Regulations.[1] Retrieved from [Link][8]

  • Tsang, W., et al. (1998).[1] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from [Link]

Sources

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